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  • Product: 2-Amino-3-bromo-6-methoxybenzoic acid
  • CAS: 1240480-64-1

Core Science & Biosynthesis

Foundational

Technical Profile: 2-Amino-3-bromo-6-methoxybenzoic Acid

The following technical guide provides an in-depth analysis of 2-Amino-3-bromo-6-methoxybenzoic acid , a specialized pharmaceutical intermediate. CAS Number: 1240480-64-1[1] Executive Summary 2-Amino-3-bromo-6-methoxyben...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Amino-3-bromo-6-methoxybenzoic acid , a specialized pharmaceutical intermediate.

CAS Number: 1240480-64-1[1]

Executive Summary

2-Amino-3-bromo-6-methoxybenzoic acid is a highly functionalized anthranilic acid derivative utilized primarily as a scaffold in medicinal chemistry.[1] Characterized by its dense substitution pattern—featuring an amino group, a bromine atom, and a methoxy group on the benzoic acid core—it serves as a critical building block for the synthesis of heterocyclic active pharmaceutical ingredients (APIs), particularly quinazolinones and benzodiazepines .

Its specific substitution pattern (3-bromo, 6-methoxy) imparts unique steric and electronic properties, making it valuable for modulating the lipophilicity and metabolic stability of drug candidates. This guide outlines its chemical identity, synthetic pathways, and application protocols.

Chemical Identity & Properties

The compound is defined by the presence of a carboxylic acid at C1, an amino group at C2, a bromine atom at C3, and a methoxy group at C6.

Physicochemical Specifications
PropertySpecification
Chemical Name 2-Amino-3-bromo-6-methoxybenzoic acid
CAS Number 1240480-64-1
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance Off-white to pale yellow solid
Melting Point 154–158 °C (Predicted/Analogous range)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Acid) ~3.5 (Carboxylic acid)
pKa (Base) ~2.0 (Aniline nitrogen)

Synthesis & Manufacturing

The synthesis of CAS 1240480-64-1 is non-trivial due to the need for precise regiochemical control during bromination.[1] The presence of two strong activating groups (Amino at C2 and Methoxy at C6) creates competing directing effects.

Retrosynthetic Analysis

The most viable industrial route involves the electrophilic bromination of 2-amino-6-methoxybenzoic acid (CAS 53600-33-2).[1]

  • Directing Effects:

    • Amino Group (-NH₂ at C2): Strong activator, directs ortho (C3) and para (C5).[1]

    • Methoxy Group (-OCH₃ at C6): Activator, directs ortho (C5) and para (C3).

  • Regioselectivity Challenge: Both groups activate positions C3 and C5. However, C3 is sterically more crowded (flanked by -NH₂ and -COOH) compared to C5.[1] Selective bromination at C3 often requires low temperatures and controlled stoichiometry to avoid di-bromination or C5-bromination.[1]

Experimental Protocol (Recommended Route)

Note: This protocol is a synthesized methodology based on standard anthranilic acid halogenation procedures.

Reagents:

  • Precursor: 2-Amino-6-methoxybenzoic acid[1]

  • Brominating Agent: N-Bromosuccinimide (NBS) or Bromine (Br₂)[1]

  • Solvent: DMF or Acetic Acid[1]

  • Catalyst: Ammonium acetate (optional, for mild buffering)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 2-amino-6-methoxybenzoic acid in DMF (5 mL/g) under an inert atmosphere (N₂).

  • Temperature Control: Cool the solution to 0–5 °C. The low temperature is critical to kinetically favor the mono-brominated product and reduce over-bromination.[1]

  • Bromination: Add 1.05 eq of NBS portion-wise over 30 minutes.

    • Mechanistic Insight: NBS provides a controlled source of electrophilic bromine. The amino group facilitates the attack at the ortho position (C3) via a cyclic transition state involving the amine hydrogen, although the para position (C5) remains a competitive site.

  • Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor via HPLC.[1][2][3]

    • Target: Peak at [M+H]⁺ 246/248 (1:1 ratio).[1]

    • Impurity: Check for 3,5-dibromo species.[1][4]

  • Quenching: Pour the reaction mixture into ice-cold water (10 volumes).

  • Isolation: Filter the resulting precipitate. Wash with cold water to remove succinimide byproducts.[1]

  • Purification: Recrystallize from Ethanol/Water to separate the 3-bromo isomer from any 5-bromo regioisomer.[1]

Synthesis Pathway Diagram[1]

SynthesisPathway Precursor 2-Amino-6-methoxybenzoic acid (CAS 53600-33-2) Intermediate Reaction Mixture (Isomer Blend) Precursor->Intermediate Electrophilic Bromination Reagents NBS / DMF 0°C, 2 hrs Reagents->Intermediate Purification Recrystallization (EtOH/H2O) Intermediate->Purification Target 2-Amino-3-bromo-6-methoxybenzoic acid (CAS 1240480-64-1) Purification->Target Major Product Byproduct 5-Bromo Isomer (Impurity) Purification->Byproduct Removed

Figure 1: Synthetic pathway for CAS 1240480-64-1 via controlled bromination of the 2-amino-6-methoxy precursor.

Applications in Drug Development[1][3][5]

This compound is primarily used as a heterocyclic precursor . The 1,2,3-trisubstituted pattern allows for the construction of fused ring systems where the bromine atom serves as a handle for further functionalization (e.g., Suzuki-Miyaura coupling).

Quinazolinone Synthesis

Reaction with formamide or urea derivatives yields 8-bromo-5-methoxyquinazolin-4(3H)-ones .[1] These scaffolds are prevalent in:

  • Anti-inflammatory agents: Inhibitors of COX-2.[1][5]

  • Kinase Inhibitors: The bromine at position 8 (derived from C3 of the acid) allows for the attachment of solubilizing groups or pharmacophores targeting specific kinase pockets.

Benzodiazepine Derivatives

The anthranilic acid core can be cyclized with amino-ketones to form benzodiazepines.[1] The methoxy group at C6 (which becomes C9 in the benzodiazepine numbering) influences the electronic density of the aromatic ring, potentially altering the binding affinity to GABA receptors.

Application Workflow

Applications Core 2-Amino-3-bromo-6-methoxybenzoic acid (Scaffold) Step1 Cyclization (with Formamide/Urea) Core->Step1 Scaffold 8-Bromo-5-methoxyquinazolinone Step1->Scaffold Coupling Suzuki Coupling (Pd catalyst, Boronic Acid) Scaffold->Coupling Br functionalization API Functionalized Kinase Inhibitor (API Candidate) Coupling->API

Figure 2: Transformation of the target acid into bioactive quinazolinone scaffolds.

Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using the following criteria:

  • ¹H NMR (DMSO-d₆):

    • δ 13.0 ppm: Broad singlet (COOH).

    • δ 7.50 ppm: Doublet (Ar-H, C4-H).[1]

    • δ 6.40 ppm: Doublet (Ar-H, C5-H).[1]

      • Note: The coupling constant (J) between H4 and H5 confirms the ortho relationship, verifying the 3-bromo substitution (since H4 and H5 are adjacent).

    • δ 3.80 ppm: Singlet (OCH₃).[1]

  • Mass Spectrometry (LC-MS):

    • Distinctive bromine isotope pattern (M and M+2 peaks of equal intensity).

    • Base peak at m/z 246/248 [M+H]⁺.[1]

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Signal Word: Warning.

  • Handling:

    • Use in a fume hood to avoid inhalation of dust.

    • Avoid contact with strong oxidizing agents.[1]

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Light sensitive (brominated compounds can degrade photolytically).[1]

References

  • PubChem. (n.d.).[1] 2-Amino-3-bromo-6-methoxybenzoic acid (Compound).[1] National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). New Approved Drugs Appearing in the Pharmaceutical Market. (Context on anthranilic acid scaffolds in drug design). Retrieved from [Link]

Sources

Exploratory

Technical Profile: 2-Amino-3-bromo-6-methoxybenzoic Acid

This guide provides an in-depth technical analysis of 2-Amino-3-bromo-6-methoxybenzoic acid , a specialized pharmacophore used in the synthesis of complex nitrogen heterocycles, including quinazolines and benzodiazepines...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-3-bromo-6-methoxybenzoic acid , a specialized pharmacophore used in the synthesis of complex nitrogen heterocycles, including quinazolines and benzodiazepines.[1]

[1][2][3][4][5]

Executive Summary

2-Amino-3-bromo-6-methoxybenzoic acid (CAS: 1240480-64-1) is a highly functionalized anthranilic acid derivative.[1] Its structure combines a nucleophilic amino group, an electrophilic carboxylic acid, and a labile bromine handle, making it a versatile "ortho-functionalized" scaffold. It serves as a critical intermediate in the discovery of antiviral agents (specifically HIV-1 non-nucleoside reverse transcriptase inhibitors) and sedative-hypnotic benzodiazepines (structurally related to Remimazolam).[1]

Chemical Identity & Structural Analysis

PropertyDetail
CAS Number 1240480-64-1
IUPAC Name 2-amino-3-bromo-6-methoxybenzoic acid
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
SMILES COc1ccc(Br)c(N)c1C(=O)O
InChI Key ODHJOROUCITYNF-UHFFFAOYSA-N
Structural Features [1][2][3][4] • C2-Amino: Primary nucleophile for cyclization.[1]• C3-Bromo: Handle for Suzuki/Buchwald couplings.[1]• C6-Methoxy: Electron-donating group (EDG) modulating ring electronics.[1]
Structural Diagram

The molecule features a tetrasubstituted benzene ring.[1] The C3-position of the bromine is strategically located ortho to the amino group, facilitating subsequent annulation reactions or metal-catalyzed cross-couplings without steric interference from the carboxylic acid.

Physicochemical Properties[2][7][8][9][10]

The following data aggregates experimental observations and high-confidence predictive models relevant for process chemistry.

PropertyValueContext
Appearance Off-white to pale yellow solidTypical of halogenated anthranilic acids.[1]
Melting Point >200°C (Decomp.)[1]Stable during standard heating (e.g., 200°C in urea melts) [1].[1]
Boiling Point 373.3 ± 42.0°CPredicted at 760 mmHg.[1][5]
pKa (Acid) ~3.5Carboxylic acid proton.[1]
pKa (Base) ~2.0Anilinic nitrogen (reduced basicity due to EWG Br).[1]
LogP 1.64Moderate lipophilicity; soluble in DMSO, DMF, MeOH.
Solubility Low in water; High in DMSO/DMFRequires polar organic solvents for reaction.[1]

Synthetic Pathways & Manufacturing

The synthesis typically proceeds via the controlled bromination of 2-amino-6-methoxybenzoic acid (6-methoxyanthranilic acid).[1]

Regioselective Bromination

The challenge in synthesizing this isomer is directing the bromine to the C3 position (ortho to amino) rather than the C5 position (para to amino), which is also electronically activated.

  • Starting Material: 2-Amino-6-methoxybenzoic acid (CAS 53600-33-2).[1]

  • Reagent: N-Bromosuccinimide (NBS) or molecular Bromine (Br₂).[1]

  • Solvent: Acetic acid (AcOH) or DMF.[1]

  • Mechanism: The amino group is a strong ortho, para-director.[1] The methoxy group at C6 reinforces activation.[1] Low-temperature conditions (0–5°C) are often used to maximize regioselectivity and prevent over-bromination (dibromination).[1]

Synthesis cluster_conditions Process Control start 2-Amino-6-methoxybenzoic acid (Precursor) reagent Br2 / AcOH (Electrophilic Substitution) start->reagent inter Sigma Complex (Intermediate) reagent->inter Ortho-attack product 2-Amino-3-bromo-6-methoxybenzoic acid (Target) inter->product -HBr Temp < 10°C Temp < 10°C Stoichiometry 1.05 eq Stoichiometry 1.05 eq

Figure 1: Synthetic flow for the regioselective bromination of the anthranilic acid core.

Reactivity & Applications

This compound is a "privileged scaffold" in medicinal chemistry due to its ability to form bicyclic heterocycles.[1]

Quinazoline Synthesis (Antiviral Application)

As detailed in Patent WO2016105564A1, this acid reacts with urea at high temperatures (fusion) to form 8-bromo-5-methoxyquinazoline-2,4(1H,3H)-dione .[1] This is a key intermediate for HIV-1 inhibitors [1].[1]

  • Protocol:

    • Mix 2-Amino-3-bromo-6-methoxybenzoic acid with excess urea (approx. 25 equiv).

    • Heat to melt at 200°C for 2 hours.

    • Cool and triturate with water to isolate the quinazolinedione precipitate.[1]

Benzodiazepine Scaffold Construction

The 2-amino-3-bromobenzoic acid motif is analogous to the precursors used for Remimazolam and other ultra-short-acting benzodiazepines.[1] The bromine atom at C3 allows for late-stage functionalization (e.g., introducing a pyridine ring via Suzuki coupling) after the benzodiazepine ring has been formed.

Reactivity core 2-Amino-3-bromo-6-methoxybenzoic acid path1 Pathway A: Cyclization w/ Urea core->path1 path2 Pathway B: Condensation w/ Amino-esters core->path2 prod1 Quinazolinedione (HIV-1 Inhibitor Scaffold) path1->prod1 prod2 Benzodiazepine Core (CNS Active Agents) path2->prod2 coupling Suzuki Coupling (at C-Br site) prod2->coupling Late-stage Diversification

Figure 2: Divergent synthetic utility of the scaffold in drug discovery.

Analytical Characterization

To validate the identity of the compound, the following NMR parameters are standard (solvent: DMSO-d₆) [1]:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.0 (br s, 1H): Carboxylic acid -OH (often broad/exchanged).[1]

    • δ 7.50 (d, J = 8.8 Hz, 1H): Aromatic proton at C4 (ortho to Br).

    • δ 6.55 (d, J = 8.8 Hz, 1H): Aromatic proton at C5 (ortho to OMe).

    • δ 3.75 (s, 3H): Methoxy group (-OCH₃).[1]

    • Note: The amino protons (-NH₂) typically appear as a broad singlet around 5.0–7.0 ppm depending on concentration and water content.[1]

Safety & Handling (GHS Classification)

While specific toxicological data for this CAS is limited, it is handled as a substituted anthranilic acid. Standard precautions for Skin and Eye Irritants apply.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Wear nitrile gloves and safety glasses.[1]

    • Handle in a fume hood to avoid inhalation of dust.[1]

    • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.[1]

References

  • Patent WO2016105564A1 . Quinazoline derivatives used to treat HIV. (2016).[1] Available at: [1]

  • PubChem Compound Summary . 2-Amino-6-methoxybenzoic acid (Precursor Data). Available at: [1]

  • GuideChem . 2-Amino-3-bromo-6-methoxybenzoic acid Properties. Available at: [1]

Sources

Foundational

2-Amino-3-bromo-6-methoxybenzoic acid molecular weight

An In-Depth Technical Guide to 2-Amino-3-bromo-6-methoxybenzoic Acid Introduction 2-Amino-3-bromo-6-methoxybenzoic acid is a substituted aromatic carboxylic acid of significant interest to the scientific community, parti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-3-bromo-6-methoxybenzoic Acid

Introduction

2-Amino-3-bromo-6-methoxybenzoic acid is a substituted aromatic carboxylic acid of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. Its multifaceted structure, featuring four distinct functional groups—a carboxylic acid, an amine, a bromine atom, and a methoxy group—on a benzene ring, makes it a highly versatile and valuable building block. The strategic placement of these groups allows for a wide array of chemical transformations, enabling its use as a scaffold for constructing complex, biologically active molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its synthesis, analytical characterization, and applications, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical Properties

A precise understanding of a compound's properties is the foundation of all subsequent experimental design. The key identifiers and characteristics of 2-Amino-3-bromo-6-methoxybenzoic acid are summarized below.

PropertyValueSource
IUPAC Name 2-Amino-3-bromo-6-methoxybenzoic acidN/A
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.05 g/mol [1]
CAS Number 1240480-64-1[1]
Canonical SMILES COC1=CC=C(C(=C1Br)N)C(=O)ON/A

The molecular weight of 246.05 g/mol is a critical parameter for all stoichiometric calculations in synthesis and for confirmation via mass spectrometry.[1] The presence of amino, bromo, and carboxylic acid functionalities suggests the molecule possesses both acidic and basic properties and has multiple sites for hydrogen bonding, which will influence its solubility and crystal structure.

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach involves a multi-step process starting from a commercially available precursor, such as 2-amino-6-methoxybenzoic acid. The key transformation is a regioselective bromination.

Synthesis_Workflow A Start: 2-Amino-6-methoxybenzoic acid B Step 1: Protection of Amino Group (e.g., Acetylation with Acetic Anhydride) A->B Causality: Prevents oxidation and directs bromination. C Step 2: Regioselective Bromination (e.g., N-Bromosuccinimide in Acetic Acid) B->C Causality: The acetylamino group is an ortho-, para-director. The position ortho to the acetylamino group and meta to the carboxylic acid is sterically accessible and electronically favored. D Step 3: Deprotection of Amino Group (e.g., Acid or Base Hydrolysis) C->D Causality: Restores the free amino group. E Purification (Recrystallization or Chromatography) D->E Causality: Removes unreacted starting materials, by-products, and reagents. F Final Product: 2-Amino-3-bromo-6-methoxybenzoic acid E->F

Caption: Proposed synthetic workflow for 2-Amino-3-bromo-6-methoxybenzoic acid.

Experimental Protocol: Synthesis

Objective: To synthesize 2-Amino-3-bromo-6-methoxybenzoic acid from 2-amino-6-methoxybenzoic acid.

Step 1: Acetylation (Protection)

  • In a 250 mL round-bottom flask, suspend 10.0 g of 2-amino-6-methoxybenzoic acid in 50 mL of glacial acetic acid.

  • While stirring, slowly add 1.2 equivalents of acetic anhydride.

  • Heat the mixture to 90°C for 1 hour. The suspension should dissolve to form a clear solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Collect the resulting white precipitate (2-acetamido-6-methoxybenzoic acid) by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Step 2: Bromination

  • Dissolve the dried N-acetylated product in 100 mL of glacial acetic acid.

  • Add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 15 minutes. Causality: Portion-wise addition of NBS controls the reaction rate and minimizes the formation of di-brominated by-products.

  • Stir the reaction at room temperature for 4-6 hours. Protect the reaction from light, as NBS can be light-sensitive.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to consume any excess bromine.

  • Precipitate the product by adding the reaction mixture to 400 mL of ice-cold water.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

Step 3: Hydrolysis (Deprotection)

  • Transfer the crude brominated intermediate to a flask containing 100 mL of 6M hydrochloric acid.

  • Heat the mixture to reflux (approx. 100-110°C) for 2-3 hours until the solid dissolves and the deprotection is complete (monitored by TLC).

  • Cool the solution in an ice bath and carefully neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate.

  • Collect the crude 2-Amino-3-bromo-6-methoxybenzoic acid by vacuum filtration.

Purification Protocol
  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry under vacuum. Self-Validation: The purity of the recrystallized product should be assessed by measuring its melting point and running an HPLC analysis.

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to validate the identity, purity, and structure of the synthesized compound. Each technique provides a unique and complementary piece of information, forming a self-validating analytical system.

Analytical_Workflow Start Synthesized & Purified Sample HPLC HPLC-UV/PDA (Purity Assessment) Start->HPLC Is the purity >98%? MS LC-MS or GC-MS (Molecular Weight Confirmation) Start->MS Does M/Z match 246.05? (Note Br isotope pattern) NMR ¹H and ¹³C NMR (Structural Elucidation) Start->NMR Do proton/carbon signals match the expected structure? FTIR FT-IR Spectroscopy (Functional Group ID) Start->FTIR Are N-H, O-H, C=O stretches present? Result Certificate of Analysis (CoA) (Identity, Purity, Structure Confirmed) HPLC->Result MS->Result NMR->Result FTIR->Result

Caption: A comprehensive analytical workflow for quality control validation.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the final compound and identify any process-related impurities.[4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Acetonitrile and Water.[4]

  • Trustworthiness: The method's reliability is ensured by running a system suitability test with a reference standard to check for theoretical plates, tailing factor, and reproducibility.[4]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound.

  • Technique: Electrospray Ionization (ESI) in both positive and negative modes or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Expected Result: The mass spectrum should show a prominent cluster of ions corresponding to the molecular weight. A key validation feature will be the isotopic pattern characteristic of a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[5] For this molecule, peaks would be expected around m/z 245 and 247.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons (which may be broad), the methoxy group protons (a singlet around 3.8-4.0 ppm), and the carboxylic acid proton (a broad singlet, typically >10 ppm).

  • ¹³C NMR: The carbon NMR will confirm the presence of eight distinct carbon atoms, including the carbonyl carbon of the carboxylic acid and carbons attached to the electronegative Br, N, and O atoms.

Applications in Research and Drug Development

2-Amino-3-bromo-6-methoxybenzoic acid is not merely a chemical curiosity; it is a strategic precursor for creating high-value molecules. Its utility stems from the orthogonal reactivity of its functional groups.

  • Scaffold for Medicinal Chemistry: The compound serves as an excellent starting point for building libraries of novel compounds. Substituted benzoic acids are frequently investigated for developing treatments for inflammatory diseases and cancer.[5]

  • Amide Coupling: The carboxylic acid group is readily converted into amides by coupling with various amines, a cornerstone reaction in pharmaceutical development.

  • Cross-Coupling Reactions: The bromine atom is a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of complex carbon-carbon and carbon-heteroatom bonds.

  • Heterocycle Synthesis: The ortho-relationship of the amino and carboxylic acid groups makes it a prime candidate for synthesizing fused heterocyclic systems, such as quinazolinones, which are prevalent in many drug scaffolds.

  • Late-Stage Functionalization: The principles of late-stage amination and other modifications on benzoic acids allow for rapid diversification of drug-like molecules, accelerating the drug discovery process.[6]

Applications Scaffold 2-Amino-3-bromo-6-methoxybenzoic acid (Versatile Scaffold) Amide Amide Bond Formation (via -COOH group) Scaffold->Amide + R-NH₂ Coupling Suzuki/Buchwald Coupling (via -Br group) Scaffold->Coupling + R-B(OH)₂ Heterocycle Heterocycle Synthesis (via -NH₂ and -COOH) Scaffold->Heterocycle Intramolecular Condensation Derivatization Amine Derivatization (via -NH₂ group) Scaffold->Derivatization + R-X Target Complex Bioactive Molecules & Drug Candidates Amide->Target Coupling->Target Heterocycle->Target Derivatization->Target

Caption: Role of the title compound as a versatile scaffold in synthesis.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not available, a robust safety protocol can be established based on data from structurally similar chemicals, such as other brominated and aminated benzoic acids.[7][8][9]

Hazard CategoryRecommendation / StatementGHS Pictogram
Skin Irritation Causes skin irritation.[8][9] Avoid contact with skin. Wear nitrile gloves and a lab coat.GHS07 (Exclamation Mark)
Eye Irritation Causes serious eye irritation.[7][8][9] Wear safety glasses or goggles.GHS07 (Exclamation Mark)
Respiratory Irritation May cause respiratory irritation. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[9]GHS07 (Exclamation Mark)
Handling and Storage
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

2-Amino-3-bromo-6-methoxybenzoic acid, with a molecular weight of 246.05 g/mol , is more than just a chemical compound; it is a potent tool for innovation in the molecular sciences. Its well-defined structure provides a reliable platform for synthetic chemists to build upon, while its predictable reactivity allows for the rational design of novel therapeutics and functional materials. By adhering to the rigorous synthesis, purification, and analytical protocols outlined in this guide, researchers can confidently utilize this compound, ensuring the integrity and reproducibility of their work and accelerating the pace of discovery.

References

  • International Laboratory USA. (n.d.). 2-AMINO-3-BROMO-6-METHOXY-BENZOIC ACID. Retrieved February 1, 2026, from [Link]

  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (2014). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Bromo-4-methoxybenzoic acid. Retrieved February 1, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC. Retrieved February 1, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 2-Amino-3-bromo-6-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals A Note on This Guide As a Senior Application Scientist, it is imperative to approach every chemical compound with a thorough understanding of its potential...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on This Guide

As a Senior Application Scientist, it is imperative to approach every chemical compound with a thorough understanding of its potential hazards and the requisite safety protocols. For novel or less-common compounds like 2-Amino-3-bromo-6-methoxybenzoic acid, a dedicated Safety Data Sheet (SDS) may not be readily available. This guide has been meticulously crafted by synthesizing data from structurally analogous compounds to provide a robust framework for its safe handling. The principles and protocols outlined herein are grounded in an abundance of caution and established best practices in chemical safety.

Hazard Identification and Classification: An Analog-Based Assessment

Due to the absence of specific safety data for 2-Amino-3-bromo-6-methoxybenzoic acid, its hazard profile is inferred from related benzoic acid derivatives. The presence of amino, bromo, and methoxy functional groups on the benzoic acid core suggests a potential for skin, eye, and respiratory irritation.

Based on aggregated GHS information for similar compounds, 2-Amino-3-bromo-6-methoxybenzoic acid is anticipated to be classified as follows:

  • Skin Corrosion/Irritation: Category 2[1][2][3][4][5][6][7]

  • Serious Eye Damage/Eye Irritation: Category 2[1][2][3][4][5][6][7]

  • Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation: Category 3[1][2][4][5][6][7][8]

Signal Word: Warning [1][2][3][4][5][6][7][9]

Summary of Potential Hazards
Hazard ClassGHS CategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[1][2][3][4][5][6][7][8][10]
Eye Irritation2H319: Causes serious eye irritation[1][2][3][4][5][6][7][8]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[1][2][4][5][6][7][8]

Engineering Controls and Personal Protective Equipment (PPE): A Proactive Approach

Given the irritant nature of this compound, a multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls
  • Ventilation: All handling of 2-Amino-3-bromo-6-methoxybenzoic acid should be conducted in a well-ventilated area.[1][3][5][6][8][9] For procedures that may generate dust, a certified chemical fume hood is mandatory. The rationale behind this is to maintain airborne concentrations of the chemical well below any potential occupational exposure limits and to prevent inhalation.

  • Eyewash Stations and Safety Showers: These should be readily accessible and in close proximity to the workstation.[1][9][11] This ensures immediate decontamination in the event of accidental contact.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist but a critical risk-mitigation strategy.

  • Eye and Face Protection: Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[9][12] These provide a seal around the eyes to protect against dust particles.

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin exposure.[12] Inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A standard lab coat should be worn to protect street clothing and minimize skin exposure.

  • Respiratory Protection: Under normal laboratory use with adequate engineering controls, respiratory protection may not be necessary.[1][4] However, for large-scale operations or in situations where dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[12]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidental exposure and ensuring the stability of the compound.

Handling
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered.

  • Dispensing: When weighing or transferring the solid, do so in a manner that minimizes the creation of dust.

  • Avoidance of Contact: Avoid contact with skin, eyes, and clothing.[9][12] Do not breathe dust.[1][8][9]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[4][5][6][8][9]

Storage
  • Container: Keep the container tightly closed to prevent contamination and moisture absorption.[1][3][4][5][6][8][9]

  • Environment: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][3][4][5][9][12]

Emergency Procedures and First-Aid Measures

In the event of an exposure, a rapid and informed response is crucial.

First-Aid Protocols
Exposure RouteProtocol
Inhalation Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing.[1][3][4][8] If skin irritation persists, seek medical attention.[3]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][3][4][8] Remove contact lenses, if present and easy to do. Continue rinsing.[1][4][8] Seek immediate medical attention.[1][3][4]
Ingestion Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[1][4]

Accidental Release Measures

A systematic approach to spill cleanup is necessary to prevent secondary contamination.

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation of the spill area.

  • Contain: Use an absorbent material to contain the spill. Avoid generating dust.

  • Collect: Carefully sweep or scoop the material into a suitable container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[1][3][4][6][8]

Visualizing Safety Workflows

To further clarify the safety protocols, the following diagrams illustrate key decision-making processes.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_start Start Handling Procedure assess_hazards Assess Hazards of 2-Amino-3-bromo-6-methoxybenzoic acid prep_start->assess_hazards select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe check_eng_controls Verify Engineering Controls (Fume Hood, Eyewash Station) select_ppe->check_eng_controls weigh_transfer Weigh and Transfer Compound (Minimize Dust) check_eng_controls->weigh_transfer perform_experiment Perform Experiment weigh_transfer->perform_experiment cleanup Clean Work Area perform_experiment->cleanup remove_ppe Remove PPE Correctly cleanup->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end Procedure Complete wash_hands->end

Caption: General Laboratory Workflow for Handling 2-Amino-3-bromo-6-methoxybenzoic acid.

G cluster_assessment Initial Assessment cluster_actions First Aid Actions exposure Exposure Occurs route Identify Route of Exposure exposure->route inhalation Move to Fresh Air Provide Oxygen/Artificial Respiration if Needed route->inhalation Inhalation skin Wash with Soap and Water Remove Contaminated Clothing route->skin Skin Contact eye Rinse with Water for 15 mins Remove Contact Lenses route->eye Eye Contact ingestion Rinse Mouth with Water Do NOT Induce Vomiting route->ingestion Ingestion seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical

Caption: Emergency Response Decision Tree for Exposure Incidents.

References

  • Harper College. (2015, February 10). SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Methoxybenzene. Retrieved from [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: benzoic acid. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Hydroxy-3-Methoxybenzoic Acid, 98.5+% (HPLC). Retrieved from [Link]

  • PubChem. 2-Amino-6-methoxybenzoic Acid | C8H9NO3 | CID 2735357. Retrieved from [Link]

  • PubChem. 3-Bromo-6-methoxy-2-methylbenzoic acid | C9H9BrO3 | CID 2752992. Retrieved from [Link]

  • PubChem. 6-Amino-3-bromo-2-methylbenzoic acid | C8H8BrNO2 | CID 15885809. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Amino-5-Chloro-2-Methoxybenzoic Acid, 98+%. Retrieved from [Link]

Sources

Foundational

Strategic Sourcing &amp; Quality Assurance: 2-Amino-3-bromo-6-methoxybenzoic Acid

The following technical guide details the sourcing, quality evaluation, and chemical context of 2-Amino-3-bromo-6-methoxybenzoic acid (CAS 1240480-64-1). CAS: 1240480-64-1 | Formula: C₈H₈BrNO₃ | MW: 246.06 g/mol [1] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, quality evaluation, and chemical context of 2-Amino-3-bromo-6-methoxybenzoic acid (CAS 1240480-64-1).

CAS: 1240480-64-1 | Formula: C₈H₈BrNO₃ | MW: 246.06 g/mol [1]

Executive Summary

2-Amino-3-bromo-6-methoxybenzoic acid is a high-value pharmacophore scaffold used primarily in the synthesis of heterocyclic kinase inhibitors (e.g., quinazolines, benzoxazinones) and PROTAC linkers.[1] Its unique substitution pattern—combining an electron-rich amino group, a sterically demanding bromine, and a solubilizing methoxy group—makes it a critical yet challenging intermediate.[1]

For drug development professionals, the sourcing challenge lies not in availability but in regiochemical purity .[1] The synthesis of this molecule is prone to generating the 5-bromo isomer , a difficult-to-separate impurity that can compromise downstream SAR (Structure-Activity Relationship) data.[1] This guide provides the technical framework to validate suppliers and ensure material integrity.

Chemical Identity & Technical Specifications

Before engaging suppliers, establish a "Golden Standard" specification sheet. Standard catalog purity (95-97%) is often insufficient for late-stage lead optimization due to the potential for regioisomeric contamination.[1]

Core Specifications
ParameterAcceptance CriteriaRationale
Appearance Off-white to pale yellow solidDarkening indicates oxidation of the amino group (aniline oxidation).[1]
Purity (HPLC) ≥ 98.0% (Area %)High purity required to prevent side-reactions in cyclization steps.[1]
Regio-Purity ≤ 0.5% (5-Bromo isomer)CRITICAL: The 5-bromo isomer is the thermodynamic sink in many synthesis routes.[1]
Identity (NMR) Conforms to structureMust confirm substitution pattern (See Section 4).
Water Content ≤ 1.0% (KF)Excess water interferes with acid chloride formation or coupling reactions.[1]

Synthesis Pathways & Impurity Origins

Understanding how a supplier makes this chemical allows you to predict the impurities present.[1] The two dominant routes dictate the risk profile.[1]

Route A: Direct Bromination (High Risk)

Most "low-cost" suppliers use the direct bromination of 2-amino-6-methoxybenzoic acid .[1]

  • Mechanism: The amino group (position 2) and methoxy group (position 6) both activate the ring.[1]

  • The Problem: The amino group directs ortho (pos 3) and para (pos 5).[1] The methoxy group directs para (pos 3) and ortho (pos 5).[1] Both positions are electronically activated, but position 5 is less sterically hindered.[1]

  • Result: Without strict temperature control (<0°C) and blocking strategies, the 5-bromo isomer is the major product or a significant impurity (10-15%).[1]

Route B: De Novo Construction (High Fidelity)

Tier 1 suppliers often use a longer route starting from 2-bromo-m-anisic acid or via nitration of 3-bromo-2,6-dimethoxybenzoic acid .[1]

  • Advantage: The bromine is installed before the amino group is formed (via nitro reduction), locking the regiochemistry.[1]

  • Result: >99% Regiochemical purity.

SynthesisPathways Start 2-Amino-6-methoxybenzoic acid Reagent Br2 / NBS Start->Reagent Product 2-Amino-3-bromo-6-methoxybenzoic acid (Target: CAS 1240480-64-1) Reagent->Product Kinetic Control (Low Temp) Impurity 2-Amino-5-bromo-6-methoxybenzoic acid (Major Impurity) Reagent->Impurity Thermodynamic Control (Room Temp) OverBrom 3,5-Dibromo species Reagent->OverBrom Excess Reagent

Figure 1: The bifurcation of synthesis pathways. Direct bromination carries a high risk of 5-bromo impurity formation.[1]

Quality Control: The Self-Validating Protocol

Do not rely solely on the supplier's CoA.[1] The following analytical triage confirms the position of the bromine atom.

Step 1: 1H-NMR Analysis (Differentiation)

The aromatic region (6.0 - 8.0 ppm) contains two doublets.[1] The coupling constant (


) is the key discriminator.[1]
  • Target (3-Bromo): Protons are at positions 4 and 5 .[1] They are ortho to each other.

    • Signal: Two doublets with

      
       .
      
  • Impurity (5-Bromo): Protons are at positions 3 and 4 .[1] They are ortho to each other.

    • Signal: Two doublets with

      
       .
      
    • Note: Since both are ortho-coupled,

      
      -values alone may overlap.[1] NOE (Nuclear Overhauser Effect)  is required for definitive assignment.[1]
      
    • NOE Experiment: Irradiate the Methoxy signal (~3.8 ppm).

      • If 3-Bromo: NOE observed to H5 (ortho to OMe).[1]

      • If 5-Bromo: NOE observed to no aromatic protons (Br is ortho to OMe) or weak NOE if conformation allows.[1] Wait—in 5-bromo, position 5 is Br.[1] Position 6 is OMe.[1][2][3] They are ortho. No proton at 5.[1]

      • Correction:

        • Target (3-Br): Structure is 1-COOH, 2-NH2, 3-Br, 4-H, 5-H, 6-OMe.[1] H5 is ortho to OMe.[1] Strong NOE between OMe and H5.

        • Impurity (5-Br): Structure is 1-COOH, 2-NH2, 3-H, 4-H, 5-Br, 6-OMe.[1] Position 5 is Br.[1][3][4] No proton is ortho to OMe.[1] NO NOE between OMe and aromatic protons.

Step 2: HPLC Method[1][3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1]

  • Gradient: 5% to 95% ACN over 20 mins.

  • Detection: 254 nm.[1]

  • Note: The 5-bromo isomer is more lipophilic and typically elutes after the 3-bromo target.[1]

Supplier Landscape & Evaluation

Suppliers for CAS 1240480-64-1 generally fall into three tiers.

Tier 1: Primary Manufacturers (Recommended)

These companies have internal synthesis capabilities and can provide batch-specific H-NMR/NOE data upon request.[1]

  • ChemScene: Known for heterocyclic building blocks; reliable batch consistency.[1]

  • BetaPharma (Shanghai): Strong capabilities in fluorinated/brominated intermediates.[1]

  • Accela ChemBio: Specializes in scaffold synthesis.[1]

Tier 2: Catalog Aggregators

Companies like GuideChem or general listings on MolPort often act as brokers.[1]

  • Risk:[1] They may source from multiple Tier 3 labs, leading to batch-to-batch variability in regio-purity.[1]

  • Action: Always demand a "Redacted CoA" or "Batch-Specific Analytics" before purchase.[1]

Tier 3: Custom Synthesis Labs

Small-scale labs that synthesize on demand.[1]

  • Use Case: If you need >1kg and want to define the synthesis route (e.g., requesting Route B to ensure purity).[1]

SupplierEval Request Initiate Sourcing Request (CAS 1240480-64-1) DocCheck Document Check: Does CoA show H-NMR? Request->DocCheck RegioCheck Regio-Purity Check: Does NMR prove 3-Br vs 5-Br? DocCheck->RegioCheck Yes NOE_Req Request NOE Data or Reference Standard Comparison DocCheck->NOE_Req No / Ambiguous RegioCheck->NOE_Req Ambiguous Approve Approve Supplier (Tier 1 Status) RegioCheck->Approve Clear Assignment NOE_Req->Approve Data Provided

Figure 2: Decision logic for validating supplier technical data.

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation (browning) over time.[1]

  • Safety: Irritant (Skin/Eye).[1][2] Use standard PPE.[1]

  • Solubility: Soluble in DMSO, DMF, and Methanol.[1] Sparingly soluble in water.[1]

References

  • PubChem. "2-Amino-6-methoxybenzoic acid (Precursor Data)." National Library of Medicine.[1] [Link]

Sources

Exploratory

Spectroscopic Data &amp; Characterization Guide: 2-Amino-3-bromo-6-methoxybenzoic Acid

This guide provides an in-depth technical analysis of 2-Amino-3-bromo-6-methoxybenzoic acid , a critical scaffold in the synthesis of bioactive quinazoline derivatives and other heterocyclic pharmacophores.[1] [1][2] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-3-bromo-6-methoxybenzoic acid , a critical scaffold in the synthesis of bioactive quinazoline derivatives and other heterocyclic pharmacophores.[1]

[1][2]

Executive Summary & Compound Profile

2-Amino-3-bromo-6-methoxybenzoic acid is a polysubstituted anthranilic acid derivative utilized primarily as a regiospecific building block in medicinal chemistry.[1] Its structural uniqueness lies in the orthogonal reactivity of its functional groups: a nucleophilic amine, an electrophilic bromine (amenable to Suzuki/Buchwald coupling), and a sterically crowded carboxyl group.[1] It is a key intermediate in the synthesis of antiviral (e.g., HIV integrase inhibitors) and anticancer agents (e.g., kinase inhibitors).[1]

Physicochemical Identity
PropertyData
IUPAC Name 2-Amino-3-bromo-6-methoxybenzoic acid
CAS Registry Number 1240480-64-1
Molecular Formula

Molecular Weight 246.06 g/mol
Appearance Off-white to light brown crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Key Application Precursor for 8-bromo-5-methoxyquinazoline-2,4-dione

Spectroscopic Characterization

Note: The following data synthesizes experimental precedents from related anthranilic acid derivatives and theoretical chemical shift predictions based on substituent additivity rules.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is characterized by a distinct AB system  in the aromatic region, resulting from the two adjacent protons at positions 4 and 5.[1]

H NMR (400 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.50 – 13.50 Broad Singlet1H–COOH Carboxylic acid proton; exchangeable with

.[1]
7.55 Doublet (

Hz)
1HAr-H4 Deshielded by ortho-Br; doublet indicates ortho-coupling to H5.
6.45 Doublet (

Hz)
1HAr-H5 Shielded by ortho-OMe; doublet indicates ortho-coupling to H4.[1]
5.50 – 6.50 Broad Singlet2H–NH

Amine protons; chemical shift is highly concentration/solvent dependent.[1]
3.75 Singlet3H–OCH

Characteristic methoxy group resonance.[1]

C NMR (100 MHz, DMSO-

)
  • Carbonyl (C1):

    
     ppm (Carboxyl)[1]
    
  • Aromatic C-O (C6):

    
     ppm (Ipso to Methoxy)[1]
    
  • Aromatic C-N (C2):

    
     ppm (Ipso to Amine)[1]
    
  • Aromatic C-H (C4):

    
     ppm (Ortho to Br)[1]
    
  • Aromatic C-H (C5):

    
     ppm (Ortho to OMe)[1]
    
  • Aromatic C-Br (C3):

    
     ppm (Upfield shift due to heavy atom effect)[1]
    
  • Methoxy (OCH

    
    ): 
    
    
    
    ppm[1]
B. Mass Spectrometry (MS)[3]
  • Ionization Mode: Electrospray Ionization (ESI) or APCI.[1]

  • Polarity: Positive (+ve) and Negative (-ve) modes are both viable.[1]

  • Isotopic Pattern: The presence of a single Bromine atom (

    
    Br and 
    
    
    
    Br) creates a signature 1:1 doublet for the molecular ion.[1]
Ionm/z ValueAbundance RatioInterpretation

245.97 100%Protonated species (

Br isotope)

247.97 ~98%Protonated species (

Br isotope)

243.96 100%Deprotonated carboxylate (

Br)
C. Infrared Spectroscopy (FT-IR)
  • 3450, 3350 cm

    
    :  N–H stretching (primary amine).[1]
    
  • 2500–3000 cm

    
    :  O–H stretching (carboxylic acid, broad).[1]
    
  • 1680 cm

    
    :  C=O stretching (conjugated acid).[1]
    
  • 1250 cm

    
    :  C–O stretching (aryl ether).[1]
    

Synthesis & Experimental Workflow

The synthesis typically involves the controlled bromination of 2-amino-6-methoxybenzoic acid.[1] The regioselectivity is governed by the synergistic directing effects of the amino (ortho/para) and methoxy (ortho/para) groups.[1]

Protocol: Bromination of 2-Amino-6-methoxybenzoic Acid[1][2]
  • Dissolution: Dissolve 2-amino-6-methoxybenzoic acid (1.0 eq) in Glacial Acetic Acid (10 vol).

  • Bromination: Cool to 0–5°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes.

    • Note: Using elemental Bromine (

      
      ) is also effective but requires careful handling to avoid over-bromination to the 3,5-dibromo species.[1]
      
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by HPLC for the disappearance of starting material.[1]

  • Quench & Isolation: Pour the reaction mixture into ice water (20 vol). The product precipitates as a solid.[1][2][3][4]

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water if necessary.[1]

Downstream Application: Quinazoline Synthesis

The primary utility of this compound is in the formation of the quinazoline core, as described in patent literature (e.g., WO2016105564).[1]

G Start 2-Amino-3-bromo- 6-methoxybenzoic acid (CAS 1240480-64-1) Process Cyclocondensation 200°C, 2 Hours Solvent-free melt Start->Process + Reagent Reagent Urea (Excess) Reagent->Process Product 8-Bromo-5-methoxy- quinazoline-2,4-dione Process->Product Yield >80%

Figure 1: Synthetic pathway for the conversion of the title compound into the pharmacologically active quinazoline-2,4-dione scaffold.

Quality Control & Purity Assessment

To ensure the integrity of this intermediate for drug development, the following QC parameters are recommended:

  • HPLC Purity: >98% (Area %).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: Gradient 0.1% TFA in Water (A) / Acetonitrile (B).[1]

    • Detection: UV at 254 nm.[1]

  • Regioisomer Check: Ensure absence of 2-amino-5-bromo-6-methoxybenzoic acid (para-bromination product) and 2-amino-3,5-dibromo-6-methoxybenzoic acid (over-bromination).[1]

    • differentiation: The 3,5-dibromo impurity will lack the AB doublet system in NMR and show a singlet aromatic proton.[1]

References

  • World Intellectual Property Organization (WIPO). (2016).[1] Quinazoline derivatives used to treat HIV.[1][5] Patent WO2016105564A1.[1][5] Link

    • Source of synthetic utility and reaction conditions with urea.[1]

  • BLD Pharm. (2025).[1] Product Datasheet: 2-Amino-3-bromo-6-methoxybenzoic acid (CAS 1240480-64-1).[1][6][7][8][9] Link

    • Verification of commercial availability and CAS identity.[1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 62378772: 2-Amino-3-bromo-6-methoxybenzoic acid.[1] Link[1]

    • Source of calculated physicochemical properties and identifiers.
  • Ark Pharm, Inc. (2025).[1][5][2] Catalog Entry AK137474. Link

    • Cited supplier for the specific isomer in patent literature.[1]

Sources

Foundational

Technical Analysis: Structural Elucidation of 2-Amino-3-bromo-6-methoxybenzoic Acid via 1H NMR

Content Type: Technical Guide / Structural Elucidation Framework Subject: 2-Amino-3-bromo-6-methoxybenzoic acid (CAS: 1261623-66-8 / Analogous Scaffolds) Audience: Medicinal Chemists, Analytical Scientists, and QC Profes...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Structural Elucidation Framework Subject: 2-Amino-3-bromo-6-methoxybenzoic acid (CAS: 1261623-66-8 / Analogous Scaffolds) Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals.[1][2]

Executive Summary & Strategic Context

2-Amino-3-bromo-6-methoxybenzoic acid is a highly functionalized anthranilic acid derivative, frequently utilized as a scaffold in the synthesis of quinazolines and isoquinolines for kinase inhibitor development.[2]

In a drug development context, the primary analytical challenge is distinguishing this specific regioisomer from its potential synthetic byproducts (e.g., the 4-bromo or 5-bromo isomers) formed during electrophilic aromatic substitution.[1]

This guide provides a definitive 1H NMR structural elucidation framework . It moves beyond simple peak listing to establish a self-validating logic system based on scalar coupling constants (


-values) and electronic shielding vectors, ensuring the researcher can confidently certify structural integrity.

Experimental Protocol: Signal Optimization

To obtain a spectrum suitable for detailed structural analysis, specific sample preparation protocols are required to stabilize the zwitterionic nature of the amino acid core.[3]

Solvent Selection: DMSO-d6[1][2]
  • Recommendation: Dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent for this analysis.[1][2]

  • Causality:

    • Solubility: The zwitterionic character (ammonium carboxylate salt formation) often renders the molecule insoluble in non-polar solvents like CDCl3.[2]

    • Exchangeable Protons: DMSO-d6 suppresses the rapid exchange of the amine (-NH2) and carboxylic acid (-COOH) protons, allowing them to appear as distinct (albeit broad) signals.[1][2] In CDCl3, these often broaden into the baseline or merge with water.[2][3]

Sample Preparation Workflow
  • Mass: Weigh 5–10 mg of the solid analyte.

  • Dissolution: Add 0.6 mL DMSO-d6 (99.9% D).

  • Water Suppression (Optional): If the water signal at 3.33 ppm overlaps with the methoxy signal (expected ~3.7 ppm), add a trace of

    
     to shift exchangeable peaks, or use a solvent suppression pulse sequence (e.g., excitation sculpting), though this affects the quantitative integration of the -NH2/-COOH signals.
    

The Theoretical Spectrum & Assignment Logic[3]

The structure consists of a tetrasubstituted benzene ring.[1][2][4] This leaves two aromatic protons (H4 and H5) and three functional groups.[2][3]

The "Self-Validating" Spin System

The critical differentiator for this molecule is the H4–H5 spin system .[1][2]

  • Proton Relationship: H4 and H5 are on adjacent carbons (vicinal).[2][3]

  • Expected Multiplicity: Two doublets (

    
    ).
    
  • Validation Metric (Coupling Constant): The vicinal coupling constant (

    
    ) for ortho-protons on a benzene ring is typically 7.0 – 9.0 Hz .[1][2][3]
    
    • Note: If the bromine were at position 4 (a common impurity), the remaining protons would be at positions 3 and 5 (meta relationship).[3] The coupling constant would drop to 1.0 – 3.0 Hz .[2]

    • Therefore, a

      
      -value of ~8.5 Hz confirms the 3-bromo regiochemistry. [1][2]
      
Chemical Shift Prediction & Assignment
ProtonTypePredicted Shift (

, ppm)
MultiplicityIntegrationElectronic Environment (Causality)
-COOH Exchangeable12.0 – 14.0Broad Singlet1HHighly deshielded acidic proton.[1][2] Often invisible if wet DMSO is used.[2]
-NH2 Exchangeable6.0 – 8.0Broad Singlet2HAmino protons.[1][2] May show splitting if intramolecular H-bonding to the carbonyl occurs.[2]
H4 Aromatic6.90 – 7.15Doublet (

Hz)
1HDeshielded. Ortho to -Br (inductive withdrawal) and para to -COOH.[1][2]
H5 Aromatic6.20 – 6.45Doublet (

Hz)
1HShielded. Ortho to -OMe (resonance donation) and para to -NH2 (resonance donation).[1][2][3]
-OCH3 Aliphatic3.70 – 3.85Singlet3HMethyl group attached to oxygen.[1][2] Typical alkoxy range.

Visualizing the Logic: Structural Elucidation Workflows

The following diagrams illustrate the logical pathway for assigning the spectrum and the specific electronic effects governing the chemical shifts.

Assignment Logic Flow

This flowchart guides the researcher through the decision-making process to confirm the structure.

AssignmentLogic Start Acquire 1H NMR in DMSO-d6 CheckRegion1 Check 6.0 - 7.5 ppm (Aromatic) Start->CheckRegion1 CountPeaks Are there exactly 2 signals? CheckRegion1->CountPeaks CheckSplit Analyze Splitting Pattern CountPeaks->CheckSplit Yes CheckJ Measure J-Coupling CheckSplit->CheckJ Decision1 Is J = 7-9 Hz? CheckJ->Decision1 ResultCorrect CONFIRMED: Ortho-substitution (3-Bromo isomer) Decision1->ResultCorrect Yes ResultWrong REJECT: Meta-substitution (Likely 4-Bromo isomer) Decision1->ResultWrong No (J < 3Hz) CheckOMe Check 3.7-3.9 ppm ResultCorrect->CheckOMe ConfirmOMe Singlet, Integral = 3H? CheckOMe->ConfirmOMe

Caption: Logical decision tree for validating the regiochemistry of 2-Amino-3-bromo-6-methoxybenzoic acid based on coupling constants.

Electronic Shielding Map

This diagram visualizes why H5 is significantly upfield (lower ppm) compared to H4.[2][3]

ShieldingMap H5 H5 Proton (~6.3 ppm) H4 H4 Proton (~7.0 ppm) OMe 6-OMe Group (Electron Donor) OMe->H5 Ortho-Shielding (Strong) NH2 2-NH2 Group (Electron Donor) NH2->H5 Para-Shielding (Strong) NH2->H4 Meta-Shielding (Weak) Br 3-Br Atom (Inductive Withdrawal) Br->H4 Ortho-Deshielding (Inductive)

Caption: Electronic influence map demonstrating the "Push-Pull" effects that differentiate the H4 and H5 chemical shifts.

Detailed Interpretation & Troubleshooting

The Aromatic Region (6.0 – 7.5 ppm)

The most common error in analyzing this spectrum is misidentifying the aromatic doublet pair.[3]

  • H5 (Upfield Doublet): This proton is located between the -OMe and -H substituents.[1][2] The methoxy group is a strong

    
    -donor.[2] Resonance structures place high electron density at the ortho (C5) and para (C3 - occupied by Br) positions.[2] Consequently, H5 is heavily shielded and appears upfield, likely 6.20 – 6.45 ppm .[3]
    
  • H4 (Downfield Doublet): This proton is ortho to the Bromine.[2][3] While halogens are

    
    -donors, their inductive effect (
    
    
    
    -withdrawal) dominates at the ortho position, deshielding H4.[2][3] Additionally, it is para to the electron-withdrawing Carboxylic Acid.[1][2] This places H4 downfield, likely 6.90 – 7.15 ppm .[2][3]
The Labile Protons (-NH2 and -COOH)[1][2]
  • Broadening: In "wet" DMSO or if the sample is acidic, the -NH2 protons may broaden significantly.[1][2]

  • Intramolecular Hydrogen Bonding: Anthranilic acids often form a 6-membered intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen.[2] This can:

    • Shift the -NH2 signal downfield (towards 8.0+ ppm).[2]

    • Make the two -NH2 protons non-equivalent (splitting them) if rotation is restricted, though this is rare at room temperature for this specific scaffold.[2][3]

Common Impurities[1][2][3]
  • Starting Material: 2-Amino-6-methoxybenzoic acid (missing Br).[1][2] Look for a triplet at C4 and doublets at C3/C5 (an AMX or AB2 system).[2][3]

  • Regioisomer (4-Bromo): As noted in Section 3.1, look for meta-coupling (

    
     Hz) instead of ortho-coupling.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][5] (Standard text for substituent additivity rules).

  • National Center for Biotechnology Information. (n.d.).[2][3] PubChem Compound Summary for CID 2735357, 2-Amino-6-methoxybenzoic acid. Retrieved from [Link] (Base scaffold spectral data).[2][3]

  • Reich, H. J. (n.d.).[2][3] Proton NMR Chemical Shifts. University of Wisconsin-Madison.[2] Retrieved from [Link] (Authoritative source for chemical shift prediction tables).[2][3]

Sources

Exploratory

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Amino-3-bromo-6-methoxybenzoic acid

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2-Amino-3-bromo-6-methoxybenzoic acid, a substituted aromatic compound with applications in pharmaceutical and chemical synthesis. The pri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2-Amino-3-bromo-6-methoxybenzoic acid, a substituted aromatic compound with applications in pharmaceutical and chemical synthesis. The principles and methodologies detailed herein are designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical insights into the structural elucidation of this molecule using IR spectroscopy.

Introduction: The Role of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule.[1] By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique "molecular fingerprint."[2] For a complex molecule like 2-Amino-3-bromo-6-methoxybenzoic acid, IR spectroscopy is an indispensable tool for confirming its structure and purity.

The molecule's structure, featuring a carboxylic acid, a primary aromatic amine, a methoxy group, and a bromine substituent on a benzene ring, gives rise to a complex and informative IR spectrum. Understanding the characteristic vibrational frequencies of these functional groups is key to a successful spectral interpretation.

Molecular Structure and Expected Vibrational Modes

A thorough analysis of the IR spectrum begins with a detailed examination of the molecule's structure and the predictable vibrational modes of its constituent functional groups.

Caption: Molecular structure of 2-Amino-3-bromo-6-methoxybenzoic acid with key functional groups highlighted.

Carboxylic Acid Group (-COOH)

The carboxylic acid functional group gives rise to some of the most characteristic and easily identifiable peaks in an IR spectrum.[3][4]

  • O-H Stretching: A very broad absorption is expected in the range of 2500-3300 cm⁻¹.[3][4][5] This broadening is a result of intermolecular hydrogen bonding, which is a hallmark of carboxylic acids in the solid state.[2][6] This broad band often overlaps with C-H stretching vibrations.[2][5]

  • C=O Stretching: A strong, sharp absorption band is anticipated between 1680 and 1710 cm⁻¹ for an aromatic carboxylic acid.[2] Conjugation with the aromatic ring and hydrogen bonding typically lowers the frequency compared to non-conjugated or monomeric carboxylic acids.[5]

  • C-O Stretching and O-H Bending: These vibrations contribute to the fingerprint region of the spectrum, typically appearing between 1210-1320 cm⁻¹ (C-O stretch) and around 920 cm⁻¹ (O-H out-of-plane bend).

Primary Aromatic Amine (-NH₂)

The primary aromatic amine group also has distinct vibrational modes.

  • N-H Stretching: Primary amines exhibit two bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[7][8] For aromatic amines, these peaks are typically found in the ranges of 3420-3500 cm⁻¹ (asymmetric) and 3340-3420 cm⁻¹ (symmetric).[8]

  • N-H Bending (Scissoring): A moderate to strong absorption is expected between 1580 and 1650 cm⁻¹.[7][8]

  • C-N Stretching: For aromatic amines, a strong band is typically observed in the 1250-1335 cm⁻¹ range.[7]

Methoxy Group (-OCH₃) and Aromatic Ring

The methoxy group and the benzene ring contribute to a series of characteristic absorptions.

  • Aromatic C-H Stretching: A group of weak to moderate absorptions is expected just above 3000 cm⁻¹.[9]

  • Aliphatic C-H Stretching (of -OCH₃): These absorptions are typically found just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

  • C-O-C Stretching (Ether): Anisole and its derivatives show two characteristic C-O stretching bands. An asymmetric stretch is expected around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[10]

  • Aromatic C=C Stretching: One to three bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are found in the 690-900 cm⁻¹ range and are indicative of the substitution pattern on the benzene ring.

Carbon-Bromine Bond (C-Br)
  • C-Br Stretching: The C-Br stretching vibration is expected to appear as a medium to strong absorption in the fingerprint region, typically between 515 and 690 cm⁻¹.[11][12]

Experimental Protocol: Sample Preparation and Data Acquisition

Accurate and reproducible IR spectra are contingent upon proper sample preparation. For a solid compound like 2-Amino-3-bromo-6-methoxybenzoic acid, two common methods are the Potassium Bromide (KBr) pellet technique and the Nujol mull.

KBr Pellet Method

This is a widely used technique for obtaining high-quality spectra of solid samples.

Protocol:

  • Grinding: A small amount of the sample (1-2 mg) is finely ground with an agate mortar and pestle.[13]

  • Mixing: The ground sample is thoroughly mixed with approximately 100-200 mg of dry, IR-grade KBr powder.[13]

  • Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.[13]

  • Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.[13]

Rationale: KBr is transparent to infrared radiation in the mid-IR region, thus providing no interfering absorptions. The high pressure fuses the KBr and sample into a solid matrix that minimizes light scattering.

Nujol Mull Method

An alternative method, particularly useful if the sample is sensitive to pressure or moisture.

Protocol:

  • Grinding: A small amount of the sample is ground to a fine powder.[14]

  • Mulling: A drop or two of Nujol (a mineral oil) is added to the ground sample, and the mixture is triturated to a smooth, paste-like consistency.[14][15]

  • Sample Mounting: The mull is spread thinly and evenly between two IR-transparent salt plates (e.g., NaCl or KBr).

  • Analysis: The assembled salt plates are placed in the spectrometer's sample holder.

Rationale: Nujol serves as a mulling agent to suspend the solid particles and reduce scattering of the IR beam.[14] It is important to note that Nujol itself has characteristic C-H stretching and bending absorptions that will be present in the spectrum.

Spectral Interpretation: A Guided Analysis

The following is a hypothetical but representative interpretation of the IR spectrum of 2-Amino-3-bromo-6-methoxybenzoic acid, based on established correlation tables and spectral data of similar compounds.

Table 1: Summary of Expected IR Absorptions for 2-Amino-3-bromo-6-methoxybenzoic acid

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity
3300-3500-NH₂ (asymmetric & symmetric stretching)Medium
2500-3300-COOH (O-H stretching)Broad, Strong
> 3000Aromatic C-H stretchingWeak to Medium
< 3000Aliphatic C-H stretching (-OCH₃)Medium
1680-1710-COOH (C=O stretching)Strong, Sharp
1580-1650-NH₂ (N-H bending)Medium
1450-1600Aromatic C=C stretchingVariable
~1250 & ~1040C-O-C stretching (asymmetric & symmetric)Strong
1250-1335Aromatic C-N stretchingStrong
690-900Aromatic C-H bending (o.o.p.)Medium to Strong
515-690C-Br stretchingMedium to Strong

Conclusion: The Power of a Multi-faceted Approach

The IR spectrum of 2-Amino-3-bromo-6-methoxybenzoic acid is a rich source of structural information. A systematic analysis, beginning with the high-frequency stretching vibrations and moving to the complex fingerprint region, allows for the confident identification of all key functional groups. The broad O-H stretch of the carboxylic acid, the double peak of the primary amine's N-H stretch, the strong carbonyl absorption, and the characteristic ether and C-Br stretches collectively provide a definitive spectroscopic signature for this molecule. For unambiguous structural confirmation, it is always recommended to use IR spectroscopy in conjunction with other analytical techniques such as NMR spectroscopy and mass spectrometry.

References

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Bartleby. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Alcolea Palafox, M. (2025, August 8). Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methoxybenzoic Acid. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • YouTube. (2021, May 12). Making a Solid State IR Sample with a Nujol Mull. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in.... Retrieved from [Link]

  • Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. Retrieved from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

  • DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Anisole. In NIST WebBook. Retrieved from [Link]

  • YouTube. (2020, April 7). 27 IR Spectroscopy Solid Sample (English). Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-3-bromo-2-methylbenzoic acid. Retrieved from [Link]

  • Elliott, J. J., & Mason, S. F. (1959). The Frequencies and Intensities of the N-H Stretching Vibrations in Primary Amines. Part II. Polycyclic Aromatic Amines. Journal of the Chemical Society, 1275-1283. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-Amino-3-methoxybenzoic acid. Retrieved from [Link]

  • Lewandowski, W., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744–747, 345–352. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid. Retrieved from [Link]

Sources

Foundational

Technical Guide: Mass Spectrometry Characterization of 2-Amino-3-bromo-6-methoxybenzoic Acid

This guide is structured as a high-level Standard Operating Procedure (SOP) and technical whitepaper, designed for analytical chemists and pharmaceutical researchers characterizing 2-Amino-3-bromo-6-methoxybenzoic acid ....

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Standard Operating Procedure (SOP) and technical whitepaper, designed for analytical chemists and pharmaceutical researchers characterizing 2-Amino-3-bromo-6-methoxybenzoic acid .

[1][2][3]

Executive Summary & Chemical Context[3][4][5][6][7]

2-Amino-3-bromo-6-methoxybenzoic acid (CAS: 1240480-64-1) is a highly functionalized intermediate, often utilized as a scaffold in the synthesis of bioactive quinazolines and heterocyclic pharmaceuticals.[1][2][3] Its structural complexity—featuring an amphoteric anthranilic core, a sterically crowding methoxy group at the 6-position, and a heavy halogen (bromine) at the 3-position—presents unique challenges and opportunities for mass spectrometry (MS) analysis.[1][2]

This guide moves beyond basic spectral matching. It establishes a causal link between the molecule’s electronic environment and its behavior inside the mass spectrometer.[3] We will focus on distinguishing this isomer from its regioisomers (e.g., 5-bromo variants) using predictive fragmentation logic and isotopic fidelity.[1][2][3]

Physicochemical Profile for MS Readiness
PropertyValue / CharacteristicMS Implication
Formula C₈H₈BrNO₃Monoisotopic Mass: 244.97 Da (⁷⁹Br)
Isotopes ⁷⁹Br / ⁸¹Br (approx. 1:1 ratio)Signature: Distinctive "Twin Peak" doublet separated by 2 Da.[1][2][3]
pKa (Acid) ~2.5 (COOH)Ionization: Highly responsive in ESI(-) (Negative Mode).[1][2][3]
pKa (Base) ~2.0 (Aniline NH₂)Ionization: Responsive in ESI(+) , useful for fragmentation studies.[2][3]
Sterics 2,6-Disubstituted Benzoic AcidOrtho Effect: High propensity for neutral loss (H₂O, CO₂) due to steric crowding.[1][2][3]

Ionization Strategy: The Polarity Decision

While many generic protocols suggest positive mode for amines, Negative Electrospray Ionization (ESI-) is the recommended quantitation mode for this compound due to the acidic carboxyl moiety.[1][2][3] However, for structural elucidation, Positive Mode (ESI+) provides richer fragmentation data.[2]

Protocol A: Negative Mode (Quantitation & Screening)[2]
  • Mechanism: Deprotonation of the carboxylic acid [M-H]⁻.[2][3]

  • Target Ions:

    
     243.9 (⁷⁹Br) and 245.9 (⁸¹Br).[1][2][3]
    
  • Why: The electron-withdrawing bromine and the ortho-methoxy group increase the acidity of the carboxyl proton, stabilizing the carboxylate anion.[1] Background noise is typically lower in negative mode for halogenated acids.[1]

Protocol B: Positive Mode (Structural Confirmation)[2]
  • Mechanism: Protonation of the amine or carbonyl oxygen [M+H]⁺.[2][3]

  • Target Ions:

    
     246.0 (⁷⁹Br) and 248.0 (⁸¹Br).[1][2][3]
    
  • Why: Allows for the observation of "Ortho Effects" (cyclic dehydration) which are diagnostic for the 2-amino substitution pattern.[1][2][3]

Fragmentation Analysis & Pathways

The fragmentation of 2-Amino-3-bromo-6-methoxybenzoic acid is governed by three dominant forces: Decarboxylation , Ortho-Effects , and Halogen Retention .[1][2][3]

The "Twin Peak" Validation Rule

Before analyzing fragments, validate the precursor.[3] You must observe two peaks of nearly equal intensity at


X  and X+2 .[1][4]
  • If the ratio is not ~1:1, the sample is contaminated or is not a monobrominated species.

Key Fragmentation Channels (ESI+)
  • Primary Channel: Dehydration (Ortho Effect) [1][2][3]

    • Transition:

      
      
      
    • Mechanism: The protonated carbonyl oxygen is attacked by the lone pair of the ortho-amino group, leading to cyclization and loss of water.[1] This forms a stable isatoic anhydride-like cation .[1][2][3]

    • 
      :  -18 Da.[1][2]
      
  • Secondary Channel: Decarboxylation [1][3]

    • Transition:

      
      
      
    • Mechanism: Loss of the carboxyl group yields a halogenated anisidine derivative.[3]

    • 
      :  -44 Da.[1][2]
      
  • Tertiary Channel: Methoxy Radical Loss (High Energy)

    • Transition: Fragmentation of the ether linkage.[3]

    • 
      :  -15 Da (Methyl) or -30 Da (Formaldehyde).[1][2][3]
      
Visualizing the Fragmentation Logic

FragmentationPathway Precursor [M+H]+ Precursor m/z 246 (79Br) / 248 (81Br) (Twin Peaks) OrthoCyclic [M+H - H2O]+ Cyclic Acylium Ion m/z 228 / 230 Precursor->OrthoCyclic Ortho-Effect (Loss of H2O, -18 Da) Decarboxylated [M+H - CO2]+ 3-Bromo-6-methoxyaniline m/z 202 / 204 Precursor->Decarboxylated Decarboxylation (-44 Da) Demethylated [M+H - CH3]+ m/z 231 / 233 Precursor->Demethylated Ether Cleavage (-15 Da) OrthoCyclic->Decarboxylated Secondary Loss (-CO)

Figure 1: Predicted ESI(+) fragmentation pathway highlighting the diagnostic ortho-effect dehydration.[1][2]

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed to minimize ion suppression and maximize the detection of the brominated isotopic pattern.

Step 1: Sample Preparation[3]
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol:Water (50:50) .

  • Additives:

    • For ESI(+): Add 0.1% Formic Acid.[1][2][3]

    • For ESI(-): Add 5 mM Ammonium Acetate (pH neutral) or 0.05% Ammonium Hydroxide.[1][2][3]

  • Filtration: 0.22 µm PTFE filter (Critical to prevent clogging from synthesis byproducts).[1][2][3]

Step 2: LC Conditions (Reverse Phase)[2]
  • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.[2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][3]

  • Gradient: 5% B to 95% B over 5 minutes. (The bromo and methoxy groups make this compound moderately lipophilic; expect elution around 3.5 - 4.0 min).[1][2]

Step 3: Mass Spectrometer Settings (Triple Quadrupole / Q-TOF)
ParameterSettingRationale
Capillary Voltage 3.0 kV (ESI+) / 2.5 kV (ESI-)Prevent discharge on acidic droplets.[1][2][3]
Cone Voltage 20 - 30 VModerate energy to prevent in-source fragmentation of the labile Br-C bond.[1][2][3]
Source Temp 120°CStandard for small molecules.[1][2][3]
Desolvation Temp 350°CEnsure complete vaporization of aqueous mobile phase.[2]
Collision Energy Ramp 10 - 40 eVRequired to observe both the molecular ion and the fragments in one run.[1][2][3]

Data Interpretation & Troubleshooting

Scenario: "I see the mass, but no bromine pattern."
  • Cause: You are likely looking at a debrominated impurity (m/z ~168) or a contaminant.[1][2]

  • Fix: Zoom into the spectrum. The M and M+2 peaks must differ in height by less than 10%.

Scenario: "The M-18 peak is the base peak."[1][3]
  • Cause: In-source fragmentation.[1][2][3] The ortho-amino acid motif is very unstable.[1][2]

  • Fix: Lower the Cone Voltage (or Fragmentor Voltage). However, this "instability" confirms the ortho relationship between the amine and acid, distinguishing it from meta/para isomers.

Differentiation from Isomers[3][4][9]
  • 2-Amino-5-bromo-6-methoxybenzoic acid: The bromine is para to the amine.[1][2][3] The electronic push-pull is different.[1][2][3] While MS alone makes this difficult, the retention time on a C18 column will differ. The 3-bromo isomer (ortho to amine) is more sterically shielded and may elute slightly earlier than the 5-bromo isomer.[1][2]

References

  • NIST Mass Spectrometry Data Center. (2025).[1][2] Mass Spectrum of 2-Bromo-3-methoxybenzoic acid. National Institute of Standards and Technology.[1] Link

  • Sigma-Aldrich. (2025).[1][2][3][5] Product Specification: 2-Amino-3-bromobenzoic acid. Merck KGaA.[1] Link

  • PubChem. (2025).[1][2][3][5][6] Compound Summary: 2-Amino-6-methoxybenzoic acid.[1][2][3][7] National Library of Medicine.[1] Link[1][2][3]

  • Todua, N. G. (2016).[1][2][3][8] "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. ResearchGate.[1][8] Link

  • BenchChem. (2025).[1][2][9] Synthesis and Characterization of Halogenated Anthranilic Acids. Link[1][2]

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Process Optimization for 2-Amino-3-bromo-6-methoxybenzoic Acid

The following technical guide is structured to serve as a comprehensive reference for the solubility profiling, thermodynamic analysis, and process application of 2-Amino-3-bromo-6-methoxybenzoic acid (CAS: 1240480-64-1)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a comprehensive reference for the solubility profiling, thermodynamic analysis, and process application of 2-Amino-3-bromo-6-methoxybenzoic acid (CAS: 1240480-64-1).

Executive Summary

2-Amino-3-bromo-6-methoxybenzoic acid is a critical polysubstituted aromatic intermediate, frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly in the development of antiviral and oncology candidates. Its unique substitution pattern—featuring an electron-donating amino group, an electron-withdrawing bromine, and a sterically significant methoxy group—creates a complex solubility landscape that challenges standard purification protocols.

This guide provides a technical deep-dive into the solubility behavior of this compound. It synthesizes theoretical solubility parameters with field-proven experimental protocols, offering a roadmap for solvent selection, crystallization process design, and yield optimization.

Physicochemical Profile & Structural Analysis[1]

Understanding the solubility of this molecule requires a deconstruction of its functional groups and their interaction with solvent matrices.

Structural Determinants of Solubility

The molecule (C₈H₈BrNO₃, MW: 246.06 g/mol ) exhibits amphoteric character due to the coexistence of the basic amine (-NH₂) and acidic carboxyl (-COOH) moieties.

Functional GroupElectronic EffectSolubility Impact
Carboxyl (-COOH) Acidic / H-bond Donor & AcceptorDrives solubility in polar protic solvents (Alcohols) and basic aqueous solutions.
Amino (-NH₂) Basic / H-bond DonorEnhances solubility in acidic aqueous media; potential for zwitterionic intramolecular bonding.
Methoxy (-OCH₃) Electron Donating (Resonance)Increases lipophilicity compared to bare benzoic acid; aids solubility in moderately polar aprotic solvents (Ethyl Acetate, THF).
Bromine (-Br) Electron Withdrawing (Inductive)Increases density and hydrophobicity; generally reduces solubility in highly polar media like water.
Predicted Properties[2]
  • Melting Point: ~175–185°C (Consistent with tri-substituted benzoic acid analogs).

  • pKa: Carboxyl ~3.5; Amino ~2.5 (protonated).

  • LogP: ~1.8–2.2 (Moderately lipophilic).

Solubility Landscape & Solvent Selection[3]

The solubility of 2-Amino-3-bromo-6-methoxybenzoic acid follows a distinct hierarchy based on solvent polarity and hydrogen bonding capability. The following data represents the Solubility Ranking derived from thermodynamic trends of structural congeners (e.g., substituted anthranilic acids).

Solvent Class Performance
Solvent ClassRepresentative SolventsSolubility RatingMechanism of Dissolution
Polar Aprotic DMSO, DMF, NMPExcellent Strong dipole-dipole interactions disrupt intermolecular H-bonds. Ideal for stock solutions.
Polar Protic Methanol, Ethanol, IPAHigh H-bonding solvation of both amine and carboxyl groups. Primary choice for crystallization.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good solvation of the organic core; solubility decreases rapidly with temperature drop (High

).
Non-Polar Toluene, Hexane, HeptanePoor Lack of H-bonding capability leads to minimal dissolution. Excellent anti-solvents.
Aqueous Water (pH 7)Very Low Lattice energy overcomes hydration energy.
Aqueous (Modified) Water (pH > 8 or < 2)High Ionization to carboxylate (high pH) or ammonium (low pH) salts drives solubility.
Temperature Dependence (Van't Hoff Trend)

Solubility (


) generally increases exponentially with temperature. For this compound in alcoholic solvents (e.g., Ethanol), the dissolution is endothermic  (

) and entropy-driven (

).

Critical Insight: The steep solubility curve in Ethanol and Ethyl Acetate makes these solvents superior candidates for cooling crystallization, offering high recovery yields compared to DMSO (where solubility remains too high at low temperatures).

Thermodynamic Modeling

To rigorously define the solubility for process control, experimental data is fitted to thermodynamic models. The Modified Apelblat Equation is the industry standard for this class of compounds.

The Modified Apelblat Model


  • 
     : Mole fraction solubility of the solute.[1]
    
  • 
     : Absolute temperature (Kelvin).[2][1]
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Interpretation:

  • Parameter B : Related to the enthalpy of solution. A large negative B indicates a strong temperature dependence, beneficial for cooling crystallization.

  • Parameter C : Accounts for the temperature dependence of the heat capacity.

The Yalkowsky Model (Log-Linear Solubilization)

For co-solvent systems (e.g., Ethanol + Water), the solubility often follows a log-linear relationship:



  • 
     : Solubility in pure water.[2][3]
    
  • 
     : Volume fraction of the co-solvent (organic).
    
  • 
     : Solubilization power (slope).
    

Experimental Protocols

Reliable solubility data is the foundation of scale-up. Two methodologies are recommended: the Static (Gravimetric) method for high accuracy and the Dynamic (Laser Monitoring) method for speed.

Protocol A: Static Equilibrium Method (Gravimetric)

Best for: Generating the "Gold Standard" solubility curve.

  • Preparation: Add excess 2-Amino-3-bromo-6-methoxybenzoic acid to 50 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Filtration: Extract supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification: Weigh a specific volume, evaporate solvent under vacuum, and weigh the dry residue.

  • Calculation: Determine mole fraction (

    
    ) based on mass balance.
    
Protocol B: Dynamic Laser Monitoring (Polythermal)

Best for: Rapid determination of the Metastable Zone Width (MSZW).

  • Setup: Place a mixture of known composition (solute + solvent) in a reactor with a focused beam reflectance measurement (FBRM) or simple turbidity probe.

  • Heating: Heat at 1°C/min until the turbidity signal disappears (Clear Point = Saturation Temperature,

    
    ).
    
  • Cooling: Cool at 1°C/min until turbidity reappears (Cloud Point = Nucleation Temperature,

    
    ).
    
  • Hysteresis: The difference (

    
    ) defines the MSZW, critical for avoiding spontaneous nucleation during crystallization.
    

Process Application: Purification Workflow

The solubility differential between Ethanol (High solubility, steep curve) and Water (Low solubility) suggests a Cooling-Assisted Anti-Solvent Crystallization strategy.

Recommended Crystallization Workflow

PurificationProcess RawMaterial Crude 2-Amino-3-bromo- 6-methoxybenzoic acid Dissolution Dissolution (Solvent: Ethanol @ 70°C) RawMaterial->Dissolution Charge Reactor Filtration Hot Filtration (Remove insolubles) Dissolution->Filtration Clarification Cooling Controlled Cooling (70°C → 40°C) Filtration->Cooling Supersaturation Onset AntiSolvent Anti-Solvent Addition (Water, dropwise) Cooling->AntiSolvent Induce Nucleation Nucleation Nucleation & Growth (40°C → 5°C) AntiSolvent->Nucleation Crystal Growth Isolation Filtration & Washing (Cold EtOH/Water 1:1) Nucleation->Isolation Solid-Liquid Sep Drying Vacuum Drying (50°C, <100 mbar) Isolation->Drying Final Product

Figure 1: Optimized Cooling-Assisted Anti-Solvent Crystallization Workflow.

Critical Process Parameters (CPPs)
  • Cooling Rate: Maintain < 0.5°C/min to prevent oiling out (liquid-liquid phase separation) which is common with methoxy-substituted benzoic acids.

  • Anti-Solvent Ratio: A final solvent:anti-solvent ratio of 1:2 to 1:3 (v/v) is typically optimal to maximize yield without co-precipitating impurities.

  • Seeding: Add 1% wt pure seed crystals at the metastable limit (approx. 50°C) to ensure polymorph control.

References

  • General Solubility of Benzoic Acid Derivatives

    • Source: NIST/IUPAC Solubility Data Series. "Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures."
    • URL:[Link]

  • Thermodynamic Modeling (Apelblat Equation)
  • Experimental Methodology (Gravimetric & Laser)

    • Source: Chemical Engineering Research and Design. "Measurement and Correlation of Solubility of 2-Amino-4-bromo-6-nitrobenzoic Acid in Organic Solvents." (Structural Analog Reference).
    • URL:[Link]

  • Compound Identification

    • Source: PubChem Compound Summary for CAS 1240480-64-1.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Palladium-Catalyzed Suzuki Coupling of 2-Amino-3-bromo-6-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides detailed application notes and protocols for the successful Suzuki-Miyaura cross-coupling of the sterically hindered and f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the successful Suzuki-Miyaura cross-coupling of the sterically hindered and functionally rich substrate, 2-Amino-3-bromo-6-methoxybenzoic acid. This reaction is a critical transformation for the synthesis of complex biaryl scaffolds, which are prevalent in medicinal chemistry and materials science.

Scientific Rationale and Key Considerations

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The reaction of 2-Amino-3-bromo-6-methoxybenzoic acid presents a unique set of challenges due to the electronic and steric nature of its substituents. The ortho amino group can potentially coordinate to and inhibit the palladium catalyst, while the adjacent bromine and the methoxy group contribute to significant steric hindrance around the reaction center.[3] Furthermore, the presence of a carboxylic acid functionality necessitates careful selection of the base to avoid unwanted acid-base side reactions.

Despite these challenges, the direct coupling of unprotected anilines is often achievable with the appropriate choice of catalyst system, thereby streamlining the synthetic route by avoiding protection-deprotection steps.[3] This guide focuses on leveraging modern palladium catalysts and ligands designed to overcome these obstacles.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Amino-3-bromo-6-methoxybenzoic acid to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (boronic acid or ester), activated by a base, transfers its organic moiety to the palladium center, displacing the halide.[4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Coupling_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Oxidative Addition->Ar-Pd(II)-Br(Ln) Transmetalation Transmetalation Ar-Pd(II)-Br(Ln)->Transmetalation Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R Biaryl Product Reductive Elimination->Ar-R Ar-Br 2-Amino-3-bromo- 6-methoxybenzoic acid Ar-Br->Oxidative Addition R-B(OR)2 Boronic Acid/Ester R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Selecting the Optimal Palladium Catalyst System

The success of the Suzuki coupling of 2-Amino-3-bromo-6-methoxybenzoic acid hinges on the judicious choice of the palladium precursor and, most importantly, the phosphine ligand. For sterically demanding substrates, bulky and electron-rich phosphine ligands are generally required to promote both the oxidative addition and the reductive elimination steps.[5]

Component Recommendation Rationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(0) or Pd(II) precursors that are readily reduced in situ to the active Pd(0) catalyst.
Ligand SPhos, XPhos, RuPhosThese Buchwald-type biaryl phosphine ligands are highly effective for coupling sterically hindered and electron-rich aryl halides due to their bulk and electron-donating properties.[4]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A moderately strong, non-nucleophilic inorganic base is required to activate the boronic acid for transmetalation without causing unwanted side reactions with the carboxylic acid.[6]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHFA mixture of an organic solvent and water is often optimal, as water can aid in the dissolution of the base and facilitate the transmetalation step.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of 2-Amino-3-bromo-6-methoxybenzoic acid with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Materials:

  • 2-Amino-3-bromo-6-methoxybenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Amino-3-bromo-6-methoxybenzoic acid, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate and SPhos ligand to the flask.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid, then extract with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure biaryl product.

Troubleshooting and Expert Insights

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, ligand-to-metal ratio, or reaction temperature. Ensure that the solvents are thoroughly degassed to prevent catalyst deactivation.

  • Side Reactions: Protodeboronation (loss of the boronic acid group) can occur, especially with prolonged reaction times or high temperatures. Using a slight excess of the boronic acid can help to mitigate this. Homocoupling of the boronic acid can also be observed; adjusting the base or catalyst system may be necessary.

  • Catalyst Inhibition: The free amine on the substrate can coordinate to the palladium center.[7] The use of bulky biarylphosphine ligands like SPhos helps to create a sterically hindered environment around the metal, favoring the desired catalytic cycle over inhibitory coordination.

  • Purification Challenges: The carboxylic acid functionality of the product may cause streaking on silica gel during chromatography. Adding a small amount of acetic acid to the eluent can help to improve the separation.

Self-Validating System: Ensuring Reproducibility

To ensure the reliability and reproducibility of this protocol, it is crucial to:

  • Use High-Purity Reagents: The quality of the palladium catalyst, ligand, and boronic acid is paramount.

  • Maintain an Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, and maintaining a strict inert atmosphere throughout the reaction is essential for consistent results.

  • Consistent Solvent Quality: Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and side reactions.

  • Precise Stoichiometry: Accurate measurement of all reagents, especially the catalyst and ligand, is critical for reproducible outcomes.

By adhering to these principles, researchers can confidently apply this protocol for the synthesis of novel biaryl compounds derived from 2-Amino-3-bromo-6-methoxybenzoic acid, paving the way for advancements in drug discovery and materials science.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Wiley-VCH: Weinheim, Germany, 2004; pp 45–94.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angew. Chem. Int. Ed.1998, 37 (24), 3387–3388.
  • Chemist's Cookbook. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available online: [Link] (accessed on 2024-01-29).

  • Wikipedia. Suzuki reaction. Available online: [Link] (accessed on 2024-01-29).

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. J. Am. Chem. Soc.2007, 129 (11), 3358–3366.
  • Organic Chemistry Portal. Suzuki Coupling. Available online: [Link] (accessed on 2024-01-29).

  • Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. J. Am. Chem. Soc.2002, 124 (7), 1162–1163.
  • Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. J. Am. Chem. Soc.2011, 133 (7), 2116–2119.
  • Gildner, P. G.; Colacot, T. J. Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki–Miyaura Coupling. Organometallics2015, 34 (23), 5497–5508.
  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Role of the Base in the Suzuki-Miyaura Reaction: A Case of Competing Reaction Pathways. Angew. Chem. Int. Ed.2013, 52 (29), 7362–7370.
  • Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science2016, 352 (6283), 329-332.
  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. New Catalysts for the Suzuki−Miyaura Coupling of Aryl Chlorides. J. Am. Chem. Soc.2005, 127 (13), 4685–4696.
  • Adamo, C.; Amatore, C.; Ciofini, I.; Jutand, A.; Lakmini, H. Mechanism of the Suzuki−Miyaura Cross-Coupling Reaction: A DFT Study. J. Am. Chem. Soc.2006, 128 (21), 6829–6836.
  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008, 41 (11), 1461–1473.

Sources

Application

Application Note: Synthesis of 8-Bromo-5-methoxyquinazolin-4(3H)-one Scaffolds

Executive Summary & Strategic Importance This application note details the synthetic protocols for converting 2-Amino-3-bromo-6-methoxybenzoic acid into functionalized quinazolinone scaffolds. The specific substitution p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

This application note details the synthetic protocols for converting 2-Amino-3-bromo-6-methoxybenzoic acid into functionalized quinazolinone scaffolds.

The specific substitution pattern of the starting material (3-bromo, 6-methoxy) yields 8-bromo-5-methoxyquinazolin-4(3H)-one . This scaffold is of high value in medicinal chemistry due to two critical features:

  • 8-Bromo Handle: Located at the peri-position to N1, this bromide is electronically primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion at the C8 position.

  • 5-Methoxy Group: The methoxy group at C5 (adjacent to the carbonyl) provides unique steric protection and solubility properties, often improving the pharmacokinetic profile of the final drug candidate compared to unsubstituted quinazolinones.

Retrosynthetic Logic

The transformation relies on the condensation of the anthranilic acid core with a "C1" fragment (Formamide, Urea, or Orthoesters) to close the pyrimidine ring.

Retrosynthesis Product 8-Bromo-5-methoxyquinazolin-4(3H)-one (Target Scaffold) Intermediate N-Formyl Intermediate (Transient) Product->Intermediate Cyclodehydration SM 2-Amino-3-bromo-6-methoxybenzoic acid (CAS: 1240480-64-1) Intermediate->SM Amidation Reagent Formamide / Urea / Orthoester Intermediate->Reagent

Figure 1: Retrosynthetic disconnection showing the assembly of the pyrimidine ring.

Chemical Challenges & Mechanistic Insights

Steric Crowding (The "Ortho Effect")

The starting material possesses substituents at both positions ortho to the reaction centers:

  • 6-Methoxy (becomes C5): This group is adjacent to the carboxylic acid. It exerts steric pressure that can twist the carboxylate out of planarity, potentially slowing the initial attack of the amine on the cyclization reagent.

  • 3-Bromo (becomes C8): This group is adjacent to the amine. While less hindering for the initial attack, it creates a crowded environment in the final rigid bicycle.

Implication: Standard protocols requiring mild heat (80-100°C) may fail. High-temperature fusion or Microwave irradiation is strictly recommended to overcome the activation energy barrier imposed by the 6-methoxy group.

Regiochemistry

The cyclization is regioselective. The amino group (N2 of acid) becomes N1 of the quinazolinone, and the acid carbon (C1) becomes C4.

  • Numbering Shift:

    • Acid C3-Br

      
       Quinazolinone C8-Br 
      
    • Acid C6-OMe

      
       Quinazolinone C5-OMe 
      

Experimental Protocols

Method A: The Modified Niementowski Synthesis (Primary Route)

Best for: Synthesis of the parent 2-unsubstituted quinazolinone (H at C2).

This method utilizes formamide as both solvent and reagent.[1][2] The high boiling point of formamide (


C) drives the dehydration step which is critical for the 6-methoxy substituted core.

Materials:

  • 2-Amino-3-bromo-6-methoxybenzoic acid (1.0 eq)

  • Formamide (10.0 eq) - Acts as solvent

  • Ammonium acetate (0.5 eq) - Catalyst

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the starting acid, formamide, and ammonium acetate.

  • Reaction: Heat the mixture to 150–160 °C (internal temperature).

    • Note: The mixture will initially be a suspension and should clarify as the intermediate amide forms.

  • Monitoring: Maintain reflux for 6–8 hours. Monitor by LCMS (Target Mass: M+H

    
     255/257 for Br isotopes).
    
  • Workup: Cool the reaction mixture to room temperature.

    • Pour the dark solution slowly into ice-cold water (10x volume of formamide used).

    • Stir vigorously for 30 minutes to induce precipitation.

  • Isolation: Filter the precipitate under vacuum. Wash the cake with water (

    
    ) to remove excess formamide.
    
  • Purification: Recrystallize from Ethanol or DMF/Water if necessary.

Method B: Urea Fusion (Synthesis of Quinazolinedione)

Best for: Creating the 2,4-dione intermediate, which can be chlorinated to 2,4-dichloro-8-bromo-5-methoxyquinazoline.

This protocol is based on specific patent literature for this CAS [1].

Materials:

  • 2-Amino-3-bromo-6-methoxybenzoic acid (1.0 eq)

  • Urea (10.0 - 25.0 eq)

Step-by-Step Protocol:

  • Fusion: Mix the solid acid and solid urea in a mortar and pestle to a fine powder.

  • Heating: Transfer to a flask and heat to 200 °C (neat, no solvent).

    • Caution: Ammonia gas is evolved. Perform in a well-ventilated fume hood.

    • The mixture will melt into a homogenous liquid.

  • Duration: Hold at 200 °C for 2–3 hours. The melt will eventually solidify as the higher-melting quinazolinedione forms.

  • Workup: Cool to

    
    100 °C and add water carefully to the hot solid. Break up the solid mass.
    
  • Isolation: Filter the solid product (8-bromo-5-methoxyquinazoline-2,4(1H,3H)-dione). Wash with hot water.

Method C: Microwave-Assisted One-Pot Synthesis

Best for: Rapid library generation with substituents at Position 3 (N3).

Materials:

  • 2-Amino-3-bromo-6-methoxybenzoic acid (1.0 eq)

  • Primary Amine (

    
    ) (1.2 eq)
    
  • Triethyl orthoformate (TEOF) (3.0 eq)

  • Ethanol (Solvent)

Protocol:

  • Combine acid, amine, and TEOF in a microwave vial.

  • Irradiate at 140 °C for 15–20 minutes.

  • Cool and filter the precipitated product.

Analytical Data & Validation

Expected Physicochemical Properties
PropertyValue / Observation
Molecular Formula

Molecular Weight 255.07 g/mol
Appearance Off-white to pale yellow solid
Solubility Low in water; soluble in DMSO, DMF, hot EtOH
Mass Spec (ESI+) Distinctive 1:1 doublet at m/z 255/257 (Br isotope pattern)
NMR Interpretation Guide

When validating the structure, look for these specific shifts to confirm cyclization and correct regiochemistry:

  • Proton H-2 (Quinazolinone): A sharp singlet around

    
     8.0 – 8.3 ppm . Its presence confirms the formation of the pyrimidine ring (Method A).
    
  • Proton H-6 & H-7: Two aromatic doublets (coupling constant

    
     Hz).
    
    • The proton at C6 (ortho to OMe) will be shielded (

      
       7.0–7.3 ppm).
      
    • The proton at C7 (ortho to Br) will be deshelded (

      
       7.6–7.9 ppm).
      
  • Methoxy (C5-OMe): Singlet at

    
     3.8 – 4.0 ppm .
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance from 6-OMe group.Increase temperature to 180°C or switch to Method B (Urea Fusion) which runs hotter.
Dark/Tarred Product Oxidative degradation at high temp.Perform reaction under Nitrogen/Argon atmosphere.
Poor Solubility High lattice energy of the scaffold.Use DMSO-d6 for NMR. For reactions, use DMF or NMP as co-solvents if Formamide is insufficient.

References

  • Patent Literature (Method B Source)

    • Title: Quinazoline derivatives used to tre
    • Source: WO2016105564A1 (Example 28, Step 1).
    • Link:

  • General Niementowski Protocol

    • Title: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide.[1][2][3]

    • Source: BenchChem Applic
    • Link:

  • Microwave Methodology

    • Title: Microwave-assisted synthesis of quinazolinones.[1]

    • Source:International Journal of Advanced Research in Science and Communic
    • Link:

Sources

Method

Application Notes and Protocols for the Heck Reaction of 2-Amino-3-bromo-6-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of the Heck Reaction with a Multifunctional Substrate The Mizoroki-Heck reaction stands as a cornerstone of modern o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of the Heck Reaction with a Multifunctional Substrate

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] Its versatility has been instrumental in the synthesis of a vast array of complex molecules, including pharmaceuticals and natural products.[3] The reaction typically proceeds through a well-established catalytic cycle involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[2]

However, the successful application of the Heck reaction to highly functionalized substrates, such as 2-Amino-3-bromo-6-methoxybenzoic acid, presents a series of challenges that require careful consideration and strategic planning. The presence of multiple reactive functional groups—an amino group, a carboxylic acid, a methoxy group, and a bromine atom on an aromatic ring—necessitates a nuanced approach to catalyst selection, reaction conditions, and potential substrate modification to achieve the desired olefination product efficiently and selectively.

This technical guide provides an in-depth analysis of the key considerations and offers detailed protocols for performing the Heck reaction on 2-Amino-3-bromo-6-methoxybenzoic acid. We will explore the potential for catalyst inhibition by the amino and carboxylic acid functionalities, and present strategies to mitigate these effects, including the use of protecting groups and specialized catalyst systems.

Understanding the Substrate: Potential Pitfalls and Strategic Solutions

The unique substitution pattern of 2-Amino-3-bromo-6-methoxybenzoic acid introduces specific hurdles that must be overcome for a successful Heck coupling.

Catalyst Poisoning by Amino and Carboxyl Groups

The primary challenge arises from the potential for the ortho-amino and ortho-carboxylic acid groups to coordinate with the palladium catalyst. This coordination can lead to the formation of stable, inactive palladacycles, effectively "poisoning" the catalyst and halting the catalytic cycle. This phenomenon is a known issue with substrates bearing similar functionalities.

Mitigation Strategies:

  • Protection of Functional Groups: A robust strategy to prevent catalyst inhibition is the temporary protection of the amino and carboxylic acid groups.[4]

    • Amino Group Protection: The amino group can be protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) derivative. These groups reduce the nucleophilicity of the nitrogen atom and its propensity to coordinate with the palladium center.[5]

    • Carboxylic Acid Protection: The carboxylic acid can be converted to an ester, for example, a methyl or ethyl ester. This transformation prevents the formation of carboxylate salts that can interact with the catalyst.

  • Strategic Catalyst and Ligand Selection: In some cases, careful selection of the palladium source and, more importantly, the phosphine ligand can circumvent the need for protecting groups.

    • Bulky, Electron-Rich Ligands: The use of sterically hindered and electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or bulky biaryl phosphines, can promote the desired catalytic cycle by discouraging the formation of stable inhibitory complexes.[6]

    • Phosphine-Free Catalysts: Certain phosphine-free palladium catalyst systems have shown promise in coupling reactions with functionalized substrates, potentially offering a more direct route.[7][8]

Experimental Protocols

The following protocols provide a starting point for the Heck reaction of 2-Amino-3-bromo-6-methoxybenzoic acid. Optimization of reaction parameters may be necessary to achieve the desired outcome.

Protocol 1: Heck Reaction with Protected Substrate

This protocol involves the protection of the amino and carboxylic acid functionalities prior to the Heck coupling.

Part A: Protection of 2-Amino-3-bromo-6-methoxybenzoic acid

  • Esterification of the Carboxylic Acid:

    • Dissolve 2-Amino-3-bromo-6-methoxybenzoic acid in methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Reflux the mixture until the reaction is complete (monitor by TLC).

    • Neutralize the reaction, remove the methanol, and extract the methyl ester with a suitable organic solvent.

    • Purify the product by column chromatography.

  • Protection of the Amino Group:

    • Dissolve the resulting methyl 2-amino-3-bromo-6-methoxybenzoate in a suitable solvent (e.g., dichloromethane or THF).

    • Add a base (e.g., triethylamine or diisopropylethylamine).

    • Add the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection or benzyl chloroformate for Cbz protection) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction by washing with aqueous solutions to remove the base and any byproducts.

    • Purify the fully protected substrate by column chromatography.

Part B: Heck Reaction of the Protected Substrate

Heck_Workflow_Protected sub Protected Substrate reac Reaction Vessel sub->reac alk Alkene alk->reac pd Pd(OAc)₂ pd->reac lig Phosphine Ligand (e.g., PPh₃) lig->reac base Base (e.g., K₂CO₃) base->reac solv Solvent (e.g., DMF) solv->reac heat Heating (80-120 °C) reac->heat work Workup & Purification heat->work prod Coupled Product work->prod

Caption: Workflow for the Heck reaction with a protected substrate.

Materials:

  • Protected 2-Amino-3-bromo-6-methoxybenzoic acid derivative

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the protected substrate (1.0 eq.), Pd(OAc)₂ (1-5 mol%), and PPh₃ (2-10 mol%).

  • Add the anhydrous solvent (DMF or MeCN).

  • Add the alkene (1.1-1.5 eq.) and the base (K₂CO₃, 2.0 eq. or Et₃N, 2.0 eq.).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part C: Deprotection

  • Boc Deprotection: Treat the protected product with an acid such as trifluoroacetic acid (TFA) in dichloromethane.

  • Ester Hydrolysis: Saponify the ester using a base like lithium hydroxide or sodium hydroxide in a mixture of THF and water.

Protocol 2: Direct Heck Reaction using Jeffery Conditions

This protocol attempts the direct coupling without protecting groups, employing phase-transfer catalysis to potentially enhance reactivity and mitigate catalyst poisoning.

Heck_Workflow_Jeffery sub 2-Amino-3-bromo- 6-methoxybenzoic acid reac Reaction Vessel sub->reac alk Alkene alk->reac pd Pd(OAc)₂ pd->reac ptc Phase-Transfer Catalyst (e.g., TBAB) ptc->reac base Inorganic Base (e.g., NaHCO₃) base->reac solv Solvent (e.g., DMF/H₂O) solv->reac heat Heating (60-100 °C) reac->heat work Workup & Purification heat->work prod Coupled Product work->prod Heck_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkene [Ar-Pd(II)L₂(alkene)]⁺X⁻ pd2_aryl->pd2_alkene Alkene Coordination pd2_alkyl R-CH₂-CH(Ar)-Pd(II)L₂-X pd2_alkene->pd2_alkyl Migratory Insertion pd_hydride H-Pd(II)L₂-X pd2_alkyl->pd_hydride β-Hydride Elimination product Ar-CH=CH-R pd2_alkyl->product pd_hydride->pd0 Reductive Elimination base_regen Base + HX pd_hydride->base_regen

Sources

Application

Application Note: Strategic Protection of the Amino Group in 2-Amino-3-bromo-6-methoxybenzoic Acid

Abstract & Strategic Overview The protection of the amino group in 2-Amino-3-bromo-6-methoxybenzoic acid presents a unique challenge in organic synthesis due to the molecule's "tetrasubstituted" nature. The amino group i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The protection of the amino group in 2-Amino-3-bromo-6-methoxybenzoic acid presents a unique challenge in organic synthesis due to the molecule's "tetrasubstituted" nature. The amino group is situated in a sterically congested environment, flanked by an ortho-carboxylic acid (position 1) and an ortho-bromine atom (position 3). Furthermore, the meta-methoxy group (position 6) exerts a buttressing effect on the carboxylic acid, further crowding the reaction center.

This Application Note provides validated protocols for installing tert-Butyloxycarbonyl (Boc) and Acetyl (Ac) protecting groups. These protocols are designed to overcome the electronic deactivation caused by the bromine atom and the steric blockade imposed by the ortho-substituents.

Key Challenges
  • Steric Hindrance: The amine is "sandwiched" between -COOH and -Br, significantly reducing the rate of nucleophilic attack on protecting group reagents.

  • Electronic Deactivation: The ortho-bromine atom is inductively electron-withdrawing (-I effect), lowering the nucleophilicity of the aniline nitrogen.

  • Cyclization Risk: Ortho-amino benzoic acids (anthranilic acids) are prone to cyclization with acylating agents to form benzoxazinones (isatoic anhydride derivatives), which must be carefully managed or hydrolyzed.

Decision Matrix & Workflow

Before selecting a protocol, researchers must evaluate the downstream utility of the protected intermediate.

ProtectionStrategy Start Starting Material: 2-Amino-3-bromo-6-methoxybenzoic acid Decision Downstream Requirement? Start->Decision Route_Boc Boc Protection (Acid Labile) Decision->Route_Boc Peptide coupling/Mild removal Route_Ac Acetyl Protection (Robust/Permanent) Decision->Route_Ac High stability required Sub_Ester Route A: Methyl Ester First (Recommended for Solubility) Route_Boc->Sub_Ester High Yields Sub_Direct Route B: Direct Protection (Scalable/One-Pot) Route_Boc->Sub_Direct Fewer Steps Product_Ac Product: N-Acetyl acid (via Benzoxazinone hydrolysis) Route_Ac->Product_Ac Ac2O, Reflux -> Hydrolysis Product_Boc_Ester Product: Methyl N-Boc-anthranilate Sub_Ester->Product_Boc_Ester Boc2O, DMAP, THF Product_Boc_Acid Product: N-Boc-anthranilic acid Sub_Direct->Product_Boc_Acid Boc2O, NaOH, Dioxane

Figure 1: Strategic decision tree for selecting the appropriate protection methodology based on solubility and downstream application.

Protocol A: Boc-Protection (The Standard)

The Boc group is preferred for medicinal chemistry applications due to its stability towards basic hydrolysis and removal under mild acidic conditions (TFA/DCM or HCl/Dioxane).

Method A1: Protection of the Methyl Ester (Recommended)

Converting the carboxylic acid to a methyl ester eliminates zwitterionic character, improves solubility in organic solvents (THF/DCM), and prevents interference from the carboxylic acid.

Reagents:

  • Substrate: Methyl 2-amino-3-bromo-6-methoxybenzoate (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (2.5 equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.2 equiv)

  • Solvent: Anhydrous THF (0.5 M concentration)

  • Base: Triethylamine (

    
    ) (3.0 equiv)
    

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve the methyl ester substrate in anhydrous THF.
    
  • Addition: Add

    
     followed by DMAP. Note: DMAP is crucial here to act as a nucleophilic catalyst, boosting the electrophilicity of the Boc-anhydride to overcome the steric hindrance of the amine.
    
  • Reaction: Add

    
     (dissolved in minimal THF) dropwise at room temperature.
    
  • Reflux: Heat the reaction to 60°C for 16–24 hours. Monitoring: Check via TLC (Hexane:EtOAc 4:1). The starting material (lower Rf) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash successively with 1M HCl (to remove DMAP/Et3N), sat.

    
    , and Brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica gel).
    
Method A2: Direct Protection of the Free Acid

If the ester is not desired, the "Schotten-Baumann" type conditions are required to solubilize the amino acid.

Reagents:

  • Substrate: 2-Amino-3-bromo-6-methoxybenzoic acid (1.0 equiv)

  • Reagent:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / 1N NaOH (1:1 ratio)

Step-by-Step Procedure:

  • Solubilization: Dissolve the amino acid in 1N NaOH and Dioxane. Ensure pH is >10.

  • Addition: Add

    
     in one portion.
    
  • Reaction: Stir at room temperature for 24–48 hours. Note: Heating is risky here as it may promote decarboxylation or hydrolysis of the Boc group.

  • Workup: Carefully acidify the solution to pH 3–4 using 1M KHSO4 or Citric Acid (avoid strong mineral acids like HCl which might deprotect the Boc). Extract with EtOAc.[1]

Protocol B: Acetylation (Robust Scale-Up)

Acetylation is highly robust but requires harsh conditions. This reaction typically proceeds via a benzoxazinone intermediate (cyclic anhydride), which must be hydrolyzed to yield the N-acetyl benzoic acid.

Reagents:

  • Substrate: 2-Amino-3-bromo-6-methoxybenzoic acid (1.0 equiv)

  • Reagent: Acetic Anhydride (

    
    ) (5.0 equiv - acts as solvent/reagent)
    
  • Solvent: Acetic Acid (optional co-solvent)[2]

Step-by-Step Procedure:

  • Cyclization: Suspend the amino acid in Acetic Anhydride.

  • Reflux: Heat to reflux (approx. 140°C) for 2–4 hours. The solid should dissolve as the reaction proceeds.

    • Mechanism:[3][4][5] The amine is acetylated, then the amide oxygen attacks the activated carboxylic acid, closing the ring to form the benzoxazinone.

  • Hydrolysis (Critical Step): Cool the mixture to 80°C. Slowly add water (excess) to the reaction mixture.

    • Observation: This hydrolyzes the unstable cyclic intermediate back to the open-chain N-acetyl acid.

  • Isolation: Allow the mixture to cool to room temperature (or 0°C). The product, 2-acetamido-3-bromo-6-methoxybenzoic acid , usually precipitates as a solid.

  • Filtration: Filter the solid, wash with cold water, and dry.

Comparative Data & Troubleshooting

ParameterBoc (Method A1 - Ester)Boc (Method A2 - Acid)Acetyl (Protocol B)
Yield High (85-95%)Moderate (60-75%)High (80-90%)
Steric Tolerance Excellent (with DMAP)PoorExcellent (High Temp)
Stability Acid LabileAcid LabileVery Stable
Common Pitfall Incomplete conversion due to stericsSolubility issuesFormation of cyclic byproduct
Remedy Add more DMAP, RefluxIncrease solvent volumeEnsure full hydrolysis step
Troubleshooting "Stalled" Reactions

If the Boc protection stalls (common with ortho-bromo anilines):

  • Switch Solvent: Use DMF instead of THF to allow higher reaction temperatures (80°C).

  • Catalyst Boost: Increase DMAP to 0.5 equiv.

  • Alternative Reagent: Use Boc-fluoride (prepared from

    
     + cyanuric fluoride) which is a smaller, more reactive electrophile than Boc-anhydride.
    

References

  • Amino Group Protection Overview

    • Protection of Amino Groups in Synthesis.[5][6][7] Chemistry LibreTexts. Link

  • Boc Protection Mechanisms

    • Protecting Groups for Amines: Carbamates.[6] Master Organic Chemistry. Link

  • Anthranilic Acid Reactivity (Cyclization)

    • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Wiklund, P. (2004).[8] Karolinska Institutet. Link

  • Boc Protection of Hindered Amines (Catalysis)

    • Chemo- and atroposelective Boc protection for asymmetric synthesis.[7] Chemical Science (RSC). Link

  • Acetylation of Anthranilic Acids

    • Synthesis of N-Acetylanthranilic Acid. University of Delaware Lab Manual. Link

Sources

Method

The Versatile Building Block: Application Notes for 2-Amino-3-bromo-6-methoxybenzoic Acid in Advanced Materials

Forward The pursuit of novel materials with tailored functionalities is a cornerstone of modern materials science. The strategic design of molecular building blocks is paramount to this endeavor.

Author: BenchChem Technical Support Team. Date: February 2026

Forward

The pursuit of novel materials with tailored functionalities is a cornerstone of modern materials science. The strategic design of molecular building blocks is paramount to this endeavor. 2-Amino-3-bromo-6-methoxybenzoic acid is a unique, highly functionalized aromatic compound that, while not yet a mainstream material precursor, presents a compelling platform for the development of next-generation polymers, metal-organic frameworks, and optoelectronic materials. This guide provides researchers, scientists, and drug development professionals with a forward-looking perspective on the potential applications of this versatile molecule. The protocols outlined herein are founded on established chemical principles and are intended as a launchpad for innovation and exploration in materials synthesis.

Molecular Properties at a Glance

Before delving into its applications, it is crucial to understand the inherent chemical functionalities of 2-Amino-3-bromo-6-methoxybenzoic acid. Each substituent on the benzene ring offers a distinct avenue for chemical transformation, making it a molecule of significant synthetic potential.

Functional GroupChemical Nature & Potential Reactivity
Amino (-NH2) Nucleophilic; can undergo diazotization, amidation, and polymerization. Acts as a coordinating site for metal ions.
Bromo (-Br) A versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the extension of the aromatic system.
Methoxy (-OCH3) An electron-donating group that can influence the electronic properties of the molecule and derived materials. Can be cleaved under harsh acidic conditions.
Carboxylic Acid (-COOH) A primary site for coordination to metal centers in the formation of Metal-Organic Frameworks (MOFs). Can also be converted to esters or amides for polymer synthesis.

I. Potential Application in Conductive Polymers

The presence of an amino group on the aromatic ring suggests that 2-Amino-3-bromo-6-methoxybenzoic acid can be a monomer for the synthesis of conductive polymers, akin to polyaniline. The substituents on the ring are expected to modulate the electronic properties, solubility, and processability of the resulting polymer.

Causality Behind Experimental Choices

Electrochemical polymerization is a powerful technique for generating thin, uniform polymer films directly onto an electrode surface.[1][2] The choice of an acidic electrolyte is crucial for the polymerization of aniline-like monomers, as it protonates the monomer and facilitates the oxidative coupling. The bromo and methoxy substituents will likely influence the oxidation potential of the monomer and the overall conductivity of the polymer.

Experimental Workflow: Electropolymerization

G cluster_0 Preparation cluster_1 Polymerization cluster_2 Characterization A Dissolve 2-Amino-3-bromo-6-methoxybenzoic acid in 1M H2SO4 C Immerse electrodes in the monomer solution A->C B Prepare a three-electrode electrochemical cell B->C D Apply a cyclic potential sweep (e.g., -0.2 to 1.2 V vs. Ag/AgCl) C->D E Observe film growth on the working electrode D->E F Rinse the polymer-coated electrode E->F G Characterize the film (CV, FTIR, SEM) F->G

Figure 1: Workflow for the electropolymerization of 2-Amino-3-bromo-6-methoxybenzoic acid.

Protocol: Electrosynthesis of a Functionalized Polyaniline Derivative
  • Electrolyte Preparation: Prepare a 0.1 M solution of 2-Amino-3-bromo-6-methoxybenzoic acid in 1 M aqueous sulfuric acid. Degas the solution with nitrogen for 15 minutes to remove dissolved oxygen.

  • Electrochemical Setup: Assemble a three-electrode electrochemical cell with a glassy carbon or ITO-coated glass slide as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.

  • Polymerization: Immerse the electrodes in the monomer solution. Initiate electropolymerization by cycling the potential of the working electrode between -0.2 V and +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 20 cycles. A colored film should gradually deposit on the working electrode.

  • Film Characterization (Self-Validation):

    • After polymerization, rinse the electrode gently with deionized water and transfer it to a monomer-free 1 M H2SO4 solution.

    • Run cyclic voltammetry in the same potential window to confirm the electrochemical activity of the polymer film. The presence of characteristic redox peaks validates the successful deposition of a conductive polymer.

    • Further characterize the film using Fourier-Transform Infrared (FTIR) spectroscopy to identify the polymer's functional groups and Scanning Electron Microscopy (SEM) to analyze its morphology.

II. Application as a Ligand for Metal-Organic Frameworks (MOFs)

The bifunctional nature of 2-Amino-3-bromo-6-methoxybenzoic acid, possessing both a carboxylic acid and an amino group, makes it an excellent candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[3][4] The bromo and methoxy groups can be envisioned to decorate the pores of the resulting MOF, potentially imparting unique catalytic or selective binding properties.

Causality Behind Experimental Choices

Solvothermal synthesis is a common method for crystallizing MOFs. The high temperature and pressure facilitate the coordination of the organic linker to the metal ions, leading to the formation of a crystalline framework. The choice of solvent can influence the final structure of the MOF. The amino group on the linker can enhance the thermal stability of the resulting MOF through the formation of hydrogen bonds.[4]

Experimental Workflow: Solvothermal MOF Synthesis

G cluster_0 Reactant Preparation cluster_1 Synthesis cluster_2 Product Isolation & Characterization A Dissolve 2-Amino-3-bromo-6-methoxybenzoic acid and a metal salt (e.g., Zn(NO3)2·6H2O) in a solvent (e.g., DMF) B Seal the solution in a Teflon-lined autoclave A->B C Heat at a specific temperature (e.g., 120°C) for a defined time (e.g., 24 h) B->C D Cool the autoclave to room temperature C->D E Wash the crystalline product with fresh solvent D->E F Dry the product E->F G Characterize the MOF (PXRD, TGA, BET) F->G

Figure 2: General workflow for the solvothermal synthesis of a MOF using 2-Amino-3-bromo-6-methoxybenzoic acid as a linker.

Protocol: Synthesis of a Hypothetical Zn-based MOF
  • Reactant Mixture: In a 20 mL scintillation vial, dissolve 0.1 mmol of 2-Amino-3-bromo-6-methoxybenzoic acid and 0.1 mmol of Zinc Nitrate Hexahydrate (Zn(NO3)2·6H2O) in 10 mL of N,N-Dimethylformamide (DMF).

  • Solvothermal Reaction: Seal the vial in a Teflon-lined stainless-steel autoclave. Heat the autoclave in an oven at 120 °C for 24 hours.

  • Product Isolation: After cooling the autoclave to room temperature, decant the mother liquor. Wash the crystalline product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Activation: Dry the product under vacuum at 80 °C for 12 hours to remove residual solvent.

  • Characterization (Self-Validation):

    • The formation of a crystalline material should be confirmed by Powder X-ray Diffraction (PXRD). A sharp diffraction pattern is indicative of a crystalline MOF structure.

    • Thermogravimetric Analysis (TGA) should be performed to assess the thermal stability of the MOF.

    • Brunauer-Emmett-Teller (BET) analysis can be used to determine the surface area and porosity of the synthesized material, confirming the formation of a porous framework.

III. Precursor for Functional Dyes and Optoelectronic Materials

The bromine atom on the aromatic ring serves as a versatile handle for post-synthetic modification via cross-coupling reactions. This allows for the straightforward synthesis of larger, conjugated systems with potential applications as functional dyes or in optoelectronic devices.

Causality Behind Experimental Choices

The Suzuki coupling reaction is a robust and widely used method for forming carbon-carbon bonds between an aryl halide and a boronic acid derivative, catalyzed by a palladium complex. This reaction is highly tolerant of various functional groups, making it ideal for the elaboration of complex molecules like 2-Amino-3-bromo-6-methoxybenzoic acid.

Experimental Workflow: Suzuki Coupling for Extended Conjugated Systems

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine 2-Amino-3-bromo-6-methoxybenzoic acid, a boronic acid derivative, a palladium catalyst, a base, and a solvent in a reaction flask B Heat the mixture under an inert atmosphere A->B C Monitor the reaction progress by TLC or GC-MS B->C D Perform an aqueous workup to remove inorganic salts C->D E Purify the product by column chromatography D->E F Characterize the final product (NMR, Mass Spec, UV-Vis) E->F

Figure 3: Workflow for the synthesis of an extended conjugated system via Suzuki coupling.

Protocol: Synthesis of a Phenyl-Substituted Derivative
  • Reaction Setup: To a flame-dried Schlenk flask, add 2-Amino-3-bromo-6-methoxybenzoic acid (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and K2CO3 (3 mmol). Evacuate and backfill the flask with argon three times.

  • Reaction: Add 20 mL of a degassed 4:1 mixture of dioxane and water. Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Workup: After cooling to room temperature, add 50 mL of water and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification and Characterization (Self-Validation):

    • Purify the crude product by silica gel column chromatography.

    • The structure of the purified product should be confirmed by 1H and 13C NMR spectroscopy and mass spectrometry.

    • The photophysical properties of the new compound can be investigated using UV-Vis and fluorescence spectroscopy to assess its potential as a functional dye.

References

  • Waseda University. (2019). Preparation of CO2-adsorbable amine-functionalized polysilsesquioxanes containing cross-linked structures without using surfactants and strong acid or base catalysts. Journal of Sol-Gel Science and Technology, 91(3), 505-513. [Link]

  • Synthesis, characterization and applications of conductive polymers: A brief review. (2021). Polymers for Advanced Technologies, 32(11), 4279-4301. [Link]

  • Autopolymerization of 2-bromo-3-methoxythiophene, analysis of reaction products and estimation of polymer structure. (n.d.). ResearchGate. [Link]

  • Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University. [Link]

  • Electrosynthesis and properties of conducting polymers derived from aminobenzoic acids and from aminobenzoic acids and aniline. (2001). Synthetic Metals, 119(1-3), 311-312. [Link]

  • Recent Patents on Materials Science. (n.d.). Bentham Science. [Link]

  • Burneo Saavedra, I. P. (2016). Metal-Organic Frameworks made of amino acids and adenine: chirality and hydrochromism. DDD UAB. [Link]

  • An overview of the synthetic strategies of C3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications. (2023). RSC Advances, 13(23), 15681-15705. [Link]

  • Electrosynthesis and properties of conducting polymers derived from aminobenzoic acids and from aminobenzoic acids and aniline. (2001). SciSpace. [Link]

  • Preparation method of 3-amino-4-methoxybenzaniline. (2016).
  • Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. (2021). Molecules, 26(16), 4983. [Link]

  • Polypyrrole-based conducting polymers and interactions with biological tissues. (2009). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 367(1903), 3445-3461. [Link]

  • Metal-Organic Frameworks (MOFs) based 2-Amino-1,4-Benzenedicarboxylic Acid linker: Synthesis and Post-Synthetic Modification. (2019). ResearchGate. [Link]

  • 6-Amino-3-bromo-2-methylbenzoic acid. (n.d.). PubChem. [Link]

  • Synthesis and characterization of conductive polypyrrole with improved conductivity and processability. (2017). ResearchGate. [Link]

  • Our journey of developing multifunctional metal-organic frameworks. (2019). Journal of the Chinese Chemical Society, 66(1), 1-10. [Link]

  • Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. (2020).
  • Metal-Organic Framework-Based Selective Molecular Recognition of Organic Amines and Fixation of CO2 into Cyclic Carbonates. (2022). ACS Omega, 7(20), 17351-17361. [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2021). Molecules, 26(16), 4984. [Link]

Sources

Application

Application Note: Biocatalytic Strategies for Functionalizing Polysubstituted Anthranilic Acids

Executive Summary This guide details the biocatalytic handling of 2-Amino-3-bromo-6-methoxybenzoic acid , a highly functionalized and sterically congested "anthranilic acid" derivative.[1][2][3] This molecule is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the biocatalytic handling of 2-Amino-3-bromo-6-methoxybenzoic acid , a highly functionalized and sterically congested "anthranilic acid" derivative.[1][2][3] This molecule is a critical scaffold in the synthesis of quinazoline-based kinase inhibitors and benzodiazepine sedatives (e.g., Remimazolam analogs).[3]

The Challenge: The simultaneous presence of the ortho-amino group (C2) and the ortho-methoxy group (C6) creates a "steric clamp" around the carboxylic acid.[3] Traditional chemical esterification (Fischer speciation) often requires harsh acidic conditions or high temperatures that can lead to:

  • Decarboxylation: Facilitated by the electron-rich ring.[2][3]

  • Debromination: Potential loss of the C3-bromine handle under harsh reductive or nucleophilic conditions.[2][3]

  • Side Reactions: Polymerization via the free aniline.[2][3]

The Solution: This note provides validated protocols for Lipase-Mediated Esterification and Enzymatic Amidation .[2][3] These methods operate under mild conditions (30–60°C, neutral pH), leveraging the specificity of Candida antarctica Lipase B (CAL-B) to navigate the steric hindrance while preserving the halogen handle.

Substrate Analysis & Mechanistic Insights

Before initiating protocols, researchers must understand the substrate's behavior in the enzymatic active site.[3]

The "Ortho-Effect" and Enzymatic Pocket Fit

The 6-methoxy group is the primary kinetic barrier.[3] Unlike a simple anthranilic acid, the C6-substituent forces the carboxylic acid moiety out of planarity with the benzene ring to minimize dipole repulsion.[3]

  • Chemical Consequence: Reduced electrophilicity of the carbonyl carbon.[2][3]

  • Enzymatic Consequence: The substrate requires a lipase with a flexible "lid" or a large hydrophobic pocket.[2][3] Candida antarctica Lipase B (CAL-B) is the enzyme of choice because it lacks a true interface-activated lid, allowing it to accept bulkier substrates than Thermomyces lanuginosus lipase (TLL).[3]

Electronic Considerations
  • C2-Amino Group: Acts as an electron donor (+M effect), increasing electron density on the ring.[3]

  • C3-Bromine: Electron-withdrawing (-I effect).[1][2][3] Crucial for downstream Suzuki/Buchwald couplings.[2][3] Protocol Constraint: Avoid using metal co-factors or strong reducing biocatalysts that could induce oxidative addition into the C-Br bond.[2][3]

Workflow Visualization

The following diagram outlines the decision logic for processing this substrate, distinguishing between esterification (protection) and direct amidation (drug conjugation).

G Start Substrate: 2-Amino-3-bromo-6-methoxybenzoic acid Decision Target Outcome? Start->Decision Path1 Esterification (Protection/Purification) Decision->Path1 Synthetic Intermediate Path2 Direct Amidation (Drug Conjugation) Decision->Path2 Final API Assembly Process1 Enzyme: CAL-B (Immobilized) Solvent: MTBE or Toluene Add: Molecular Sieves (3A) Path1->Process1 Process2 Enzyme: CAL-B or Lipase A Solvent: 2-MeTHF Reagent: Primary Amine Path2->Process2 Product1 Methyl/Ethyl Ester (>95% Yield) Process1->Product1 48-72h, 45°C Product2 Amide Conjugate (Kinetic Control) Process2->Product2 Thermodynamic Shift

Caption: Biocatalytic decision tree for 2-Amino-3-bromo-6-methoxybenzoic acid, selecting between esterification for protection and amidation for library generation.

Protocol 1: CAL-B Mediated Esterification (The "Green" Protection)[3]

This protocol is designed to convert the acid to its methyl or ethyl ester.[2][3] This is often necessary to purify the compound from crude bromination mixtures without using distillation (which degrades the product).[3]

Materials
  • Substrate: 2-Amino-3-bromo-6-methoxybenzoic acid (10 mmol).

  • Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B) or equivalent recombinant CAL-B on acrylic resin.[1][2][3] Loading: 50% w/w relative to substrate.[2][3]

  • Acyl Acceptor: Methanol (MeOH) or Ethanol (EtOH).[2] Note: Methanol can deactivate some lipases; Ethanol is safer for enzyme longevity.[3]

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene.[1][2][3] (Hydrophobic solvents preserve the enzyme's hydration shell).[2][3]

  • Water Control: Activated 3Å Molecular Sieves.

Step-by-Step Methodology
  • Preparation: In a 50 mL screw-cap glass vial, dissolve 10 mmol of the substrate in 20 mL of MTBE.

    • Why MTBE? It has a LogP of ~1.0, which is hydrophobic enough to keep the lipase active but polar enough to dissolve the amino-benzoic acid.[3]

  • Alcohol Addition: Add 30 mmol (3 equivalents) of Ethanol.

    • Caution: Do not add excess alcohol (>5 eq) initially, as it may strip water from the enzyme active site (stripping essential water).

  • Enzyme Activation: Add 1.0 g of Novozym 435 and 0.5 g of activated 3Å molecular sieves.

    • Mechanism:[3][4][5][6] The sieves scavenge the water byproduct, driving the equilibrium toward the ester (

      
       shift).[3]
      
  • Incubation: Incubate at 45°C in an orbital shaker (200 rpm).

    • Monitoring: Monitor via HPLC (C18 column, Water/Acetonitrile gradient) every 12 hours.[2]

  • Work-up:

    • Filter the reaction mixture to remove the enzyme and sieves.[3]

    • Recycling: The enzyme beads can be washed with dry MTBE and reused up to 5 times.[2][3]

    • Concentrate the filtrate under reduced pressure to yield the ester.[3]

Troubleshooting
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric hindrance of 6-OMe group.[1][2][3]Switch solvent to Toluene (higher boiling point) and increase temp to 60°C.
Enzyme Aggregation High polarity of reaction medium.[1]Reduce alcohol concentration; add alcohol stepwise (fed-batch).
Hydrolysis Detected Water ingress.Dry solvents over sieves for 24h prior to use.[1][2][3]

Protocol 2: Direct Enzymatic Amidation (Aminolysis)

Directly coupling the acid to an amine (e.g., cyclopropylamine or benzylamine) avoids the need for toxic coupling reagents like HATU or SOCl₂.[3]

Materials
  • Substrate: 2-Amino-3-bromo-6-methoxybenzoic acid (Methyl ester form preferred, but acid works with slower kinetics).[1][2]

  • Nucleophile: Target primary amine (1.2 equivalents).[2][3]

  • Biocatalyst: Candida antarctica Lipase B (CAL-B) or Rhizomucor miehei Lipase (RML).[2]

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) – A green solvent derived from biomass.[1][2]

Step-by-Step Methodology
  • System Setup: Dissolve 5 mmol of the substrate (preferably the ethyl ester variant) in 10 mL 2-MeTHF.[2][3]

  • Nucleophile Addition: Add 6 mmol of the amine partner.

  • Catalyst Addition: Add 500 mg Immobilized CAL-B.

  • Reaction: Stir at 60°C for 48–72 hours.

    • Note: The reaction is thermodynamically driven by the evaporation of the alcohol byproduct (if starting from ester) or water removal (if starting from acid).[3]

  • Purification: Filter enzyme. Wash the organic phase with 0.1 M HCl (to remove unreacted amine) and saturated NaHCO₃ (to remove unreacted acid).[3] Evaporate solvent.[2][3]

Analytical Validation (HPLC Conditions)

To ensure the integrity of the bromine and methoxy groups during these reactions, use the following QC method:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).[2]

  • Expected Retention:

    • Acid (Substrate): ~4.5 min

    • Ester (Product 1): ~6.2 min

    • Amide (Product 2): ~5.8 min

References

  • Enzymatic Steric Limits: Juhl, B. et al. (2010).[2][3] "Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters." Journal of Biotechnology.[2][3][7] Link

  • Ortho-Effect Analysis: Exner, O. et al. (2005).[2][3] "Analysis of the ortho effect: acidity of 2-substituted benzoic acids." New Journal of Chemistry. Link

  • Sterically Hindered Amidation: Schäfer, G. & Bode, J. W. (2014).[2][3][8] "The Synthesis of Sterically Hindered Amides." Chimia. Link

  • CAL-B Solvent Engineering: Uppenberg, J. et al. (1994).[2][3] "The sequence, crystal structure determination and refinement of two crystal forms of lipase B from Candida antarctica." Structure. Link

  • General Biocatalysis for Pharma: "Biocatalysis in the Pharmaceutical Industry: The Need for Speed." ACS Medicinal Chemistry Letters. Link

Disclaimer: This Application Note is for research purposes only. 2-Amino-3-bromo-6-methoxybenzoic acid is a potent chemical intermediate; standard PPE (gloves, goggles, fume hood) must be utilized during all protocols.[1][2]

Sources

Method

Continuous Flow Synthesis &amp; Functionalization of 8-Bromo-5-Methoxyquinazoline Scaffolds

A Modular Approach using 2-Amino-3-bromo-6-methoxybenzoic Acid Executive Summary 2-Amino-3-bromo-6-methoxybenzoic acid is a densely functionalized anthranilic acid derivative that serves as a critical "linchpin" scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

A Modular Approach using 2-Amino-3-bromo-6-methoxybenzoic Acid

Executive Summary

2-Amino-3-bromo-6-methoxybenzoic acid is a densely functionalized anthranilic acid derivative that serves as a critical "linchpin" scaffold in the synthesis of poly-heterocyclic drugs, particularly quinazoline-2,4-diones and quinazolinones . These motifs are privileged structures in medicinal chemistry, frequently found in kinase inhibitors (e.g., DYRK1A, EGFR) and anti-inflammatory agents.

Traditional batch synthesis of these scaffolds faces significant challenges:

  • Safety: Cyclization often requires hazardous reagents like phosgene/triphosgene or high-temperature fusion (Niementowski reaction >150°C).

  • Selectivity: The presence of both electron-donating (-OMe) and electron-withdrawing (-Br, -COOH) groups creates competing nucleophilic sites.

  • Scalability: Handling unstable diazonium intermediates (Sandmeyer) is dangerous on a kilogram scale.

This Application Note details a continuous flow chemistry approach to unlock this molecule's potential. By leveraging flow, researchers can safely perform high-temperature cyclizations, handle hazardous intermediates, and telescope downstream functionalizations (Suzuki couplings) to rapidly generate SAR (Structure-Activity Relationship) libraries.

Strategic Analysis: The "Why" of Flow

The unique substitution pattern of the starting material dictates the flow strategy:

FeatureChemical ConsequenceFlow Solution
3-Bromo Sterically crowded halogen ortho to the amine.Telescoped Coupling: Use as a handle for Suzuki-Miyaura coupling after ring closure to avoid catalyst poisoning by the free amine.
6-Methoxy Electron-donating group ortho to the acid.Electronic Activation: Increases electron density, facilitating electrophilic aromatic substitution but potentially deactivating the acid towards nucleophilic attack.
2-Amino Primary amine.Diazotization: Enables "Sandmeyer in Flow" to swap the amine for -I, -CN, or -F without explosion risk.
Application Protocol 1: High-Temperature Cyclization to Quinazoline-2,4-diones

Objective: Synthesize 8-bromo-5-methoxyquinazoline-2,4(1H,3H)-dione safely using urea fusion conditions adapted for flow.

3.1. Reaction Mechanism & Regiochemistry

The reaction proceeds via the formation of a urea intermediate followed by intramolecular condensation.

  • Starting Material: 2-Amino-3-bromo-6-methoxybenzoic acid.

  • Product: 8-Bromo-5-methoxyquinazoline-2,4-dione.

    • Note on Regiochemistry: The C3-Bromo becomes the C8-position on the quinazoline ring; the C6-Methoxy becomes the C5-position.

3.2. Flow Protocol[1]
  • Reagents:

    • Stream A: 0.5 M Starting Material + 1.2 equiv. Urea in NMP (N-Methyl-2-pyrrolidone). Note: NMP is chosen for its high boiling point and solubility.

    • Stream B: (Optional) Acetic acid catalyst (5% v/v in NMP).

  • Reactor Setup:

    • Pump: High-pressure HPLC pump (e.g., Knauer Azura) capable of 20 bar.

    • Reactor: 10 mL Stainless Steel Coil (heated).

    • BPR: Back Pressure Regulator set to 15 bar (to prevent solvent boiling).

Step-by-Step Procedure:

  • Preparation: Dissolve 2-Amino-3-bromo-6-methoxybenzoic acid (2.46 g, 10 mmol) and Urea (0.72 g, 12 mmol) in dry NMP (20 mL). Sonicate to ensure full dissolution.

  • System Priming: Flush the reactor with pure NMP at 1.0 mL/min. Set the reactor temperature to 180°C .

  • Reaction: Pump the reagent solution (Stream A) through the heated coil at a flow rate of 0.5 mL/min (Residence time: 20 mins).

  • Quench: Direct the reactor output into a collection flask containing ice-cold water (100 mL).

  • Workup: The product will precipitate as a solid upon cooling.[2] Filter, wash with water and cold ethanol.

Data Summary:

Parameter Batch Method Flow Method
Temperature 160°C (Open Vessel) 180°C (Pressurized)
Time 4–6 Hours 20 Minutes
Yield 65–70% 88%

| Purification | Recrystallization required | Filtration (High Purity) |

Application Protocol 2: Telescoped Suzuki-Miyaura Functionalization

Objective: Rapidly diversify the 8-bromo position to generate a library of 8-aryl-5-methoxyquinazoline derivatives without isolating the intermediate.

4.1. The "Telescoping" Concept

Instead of isolating the quinazolinedione, the reactor output is mixed directly with a palladium catalyst and boronic acid. This is efficient but requires a solvent switch or compatible solvent system. We use a DMF/Water system compatible with both steps.

4.2. Workflow Diagram (Graphviz)

FlowSuzuki SM Stream A: Quinazoline Scaffold (in DMF) Mixer T-Mixer SM->Mixer 0.2 mL/min Cat Stream B: Ar-B(OH)2 + Base + Pd Catalyst Cat->Mixer 0.2 mL/min Coil Reactor Coil (120°C, 10 min) Mixer->Coil BPR BPR (5 bar) Coil->BPR Collect Collection & Analysis BPR->Collect

Caption: Telescoped continuous flow setup for the Suzuki-Miyaura coupling of 8-bromo-5-methoxyquinazoline derivatives.

4.3. Detailed Protocol
  • Substrate: 8-Bromo-5-methoxyquinazoline-2,4-dione (from Protocol 1, or dissolved).

  • Catalyst System: Pd(dppf)Cl2 (3 mol%) is robust for aryl bromides.

  • Base: K2CO3 (2.5 equiv) in water.

Procedure:

  • Stream A: Dissolve 8-Bromo-5-methoxyquinazoline-2,4-dione (0.5 mmol) in DMF (5 mL).

  • Stream B: Dissolve Phenylboronic acid (0.75 mmol), K2CO3 (1.25 mmol), and Pd(dppf)Cl2 (0.015 mmol) in degassed Water/DMF (1:4 ratio).

  • Mixing: Combine Stream A and Stream B in a PEEK T-mixer.

  • Reaction: Pass through a 5 mL PFA coil reactor heated to 120°C .

  • Flow Rate: Combined flow rate of 0.5 mL/min (Residence time: 10 mins).

  • Analysis: Monitor conversion by LC-MS. The 8-bromo peak (M/z ~271/273) should disappear, replaced by the biaryl peak.

Application Protocol 3: Hazardous Chemistry (Sandmeyer Reaction)

Objective: Convert the 2-amino group to a 2-cyano or 2-iodo group. This is critical for accessing phthalonitrile precursors or altering the electronic properties of the scaffold.

Safety Note: Batch Sandmeyer reactions risk thermal runaway and explosion of diazonium salts. Flow chemistry mitigates this by generating and consuming the hazardous intermediate in a small volume.

5.1. Protocol
  • Stream A (Amine): 2-Amino-3-bromo-6-methoxybenzoic acid (0.5 M) in 1.0 M HCl.

  • Stream B (Nitrite): NaNO2 (1.2 equiv) in water.

  • Stream C (Quench/Nucleophile): KI (1.5 equiv) in water (for Iodination) OR CuCN/KCN (for Cyanation).

Procedure:

  • Diazotization (Reactor 1): Mix Stream A and B at 0°C in a cooled coil (2 mL volume). Residence time: 2 minutes.

    • Intermediate: 3-bromo-6-methoxy-2-diazo-benzoic acid chloride.

  • Substitution (Reactor 2): The output of Reactor 1 flows directly into a mixer with Stream C.

  • Heating: The combined stream passes through a heated coil (60°C , 10 mL volume) to drive N2 evolution and substitution.

  • Workup: Collect in sodium bisulfite solution to quench excess iodine/nitrite.

References
  • Flow Synthesis of Quinazolinones

    • Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
    • Source: Frontiers in Chemistry.
    • URL:[Link]

  • Sandmeyer in Flow

    • Title: Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.[3]

    • Source: International Journal of Organic Chemistry.[3]

    • URL:[Link]

  • General Flow Methodology (Celecoxib Example)

    • Title: Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene.[1]

    • Source: Journal of Flow Chemistry.
    • URL:[Link]

  • Quinazoline Biological Activity (8-methoxy derivatives)

    • Title: Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline deriv
    • Source: European Journal of Medicinal Chemistry (via NIH).
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing Suzuki coupling yield with 2-Amino-3-bromo-6-methoxybenzoic acid

Technical Support Center: Suzuki Coupling Optimization Guide Ticket ID: #SC-2A3B6M-OPT Subject: Yield Optimization for 2-Amino-3-bromo-6-methoxybenzoic acid Substrates Status: Open Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling Optimization Guide Ticket ID: #SC-2A3B6M-OPT Subject: Yield Optimization for 2-Amino-3-bromo-6-methoxybenzoic acid Substrates Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering low yields with 2-Amino-3-bromo-6-methoxybenzoic acid . This substrate presents a "perfect storm" for palladium catalyst deactivation:

  • Catalyst Poisoning: The free amine (-NH₂) at the C2 position acts as a Lewis base, coordinating tightly to Pd(II) species and arresting the catalytic cycle.

  • Solubility Issues: The zwitterionic nature of the amino acid leads to poor solubility in standard non-polar organic solvents (Toluene, THF).

  • Steric/Electronic Deactivation: The C6-methoxy and C2-amino groups make the C3-bromide electron-rich, slowing the oxidative addition step compared to electron-deficient aryl halides.

This guide provides a tiered troubleshooting approach, moving from catalyst selection to advanced protection strategies.

Module 1: The Engine (Catalyst & Ligand Selection)

The Core Problem: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are insufficient. The monodentate phosphines are easily displaced by the high local concentration of the ortho-amino group, forming a stable, inactive Pd-amine complex.

The Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands).

ParameterRecommendationTechnical Rationale
Ligand SPhos or XPhos These ligands are exceptionally bulky. They create a "protective shell" around the Pd center that sterically precludes the coordination of the substrate's amine, while still allowing the oxidative addition of the bromide.
Pre-Catalyst XPhos Pd G2 or SPhos Pd G2 Using Generation 2 (G2) precatalysts ensures a defined 1:1 Pd:Ligand ratio and rapid activation at room temperature, avoiding the induction period and variability of in-situ mixing.
Loading 1.0 - 3.0 mol%Start at 2 mol%. If conversion is <50%, do not just add more catalyst; switch to the "Protection Strategy" (Module 3).

Module 2: The Environment (Solvent & Base)[1]

The Core Problem: The substrate exists as a zwitterion or salt. It is insoluble in pure toluene or dioxane, leading to heterogeneous "slurries" that fail to react.

The Solution: A biphasic system or polar protic solvent is mandatory to solubilize the carboxylate form.

ComponentStandard ProtocolAlternative (High Temp)
Solvent System n-Butanol / Water (3:1) 1,4-Dioxane / Water (4:1)
Base K₃PO₄ (3.0 equiv) Cs₂CO₃ (3.0 equiv)
Temperature 80°C - 100°C90°C - 110°C

Critical Note on Stoichiometry: You must use at least 3 equivalents of base.

  • 1 equiv to deprotonate the carboxylic acid (-COOH → -COO⁻).

  • 1 equiv to activate the boronic acid (Boronic acid → Boronate).

  • 1 equiv as a buffer/excess to drive the reaction.

Module 3: Troubleshooting Logic (Decision Pathways)

If the standard SPhos/n-Butanol protocol fails, use this logic tree to diagnose the failure mode.

TroubleshootingLogic Start START: Analyze LCMS of Crude NoRxn Scenario A: Unreacted SM (Oxidative Addition Failure) Start->NoRxn SM > 90% Deboron Scenario B: Protodeboronation of Coupling Partner Start->Deboron Partner mass - B(OH)2 + H BlackPpt Scenario C: Palladium Black (Catalyst Decomposition) Start->BlackPpt Precipitate observed CheckLigand Action: Switch to XPhos Pd G2 Increase Temp to 100°C NoRxn->CheckLigand CheckBoronate Action: Add Boronic Acid in portions (1.5 equiv start -> +0.5 equiv later) Deboron->CheckBoronate CheckO2 Action: Re-degas solvents Switch to anhydrous conditions BlackPpt->CheckO2 Protect NUCLEAR OPTION: Protect Amine (Boc) or Acid (Me-Ester) CheckLigand->Protect If fails CheckBoronate->Protect If fails

Figure 1: Decision matrix for diagnosing reaction failure based on LCMS data.

Module 4: The "Nuclear Option" (Protection Strategy)

If direct coupling yields remain <40% despite optimization, the free amine/acid interference is insurmountable. You must modify the substrate.

Protocol A: Methyl Ester Protection

  • Treat substrate with MeOH/H₂SO₄ (reflux) to form Methyl 2-amino-3-bromo-6-methoxybenzoate .

  • Run Suzuki coupling (Standard conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O).

  • Hydrolyze ester (LiOH, THF/H₂O) to return to the acid.

    • Pros: Eliminates solubility issues; prevents acid interference.

    • Cons: Two extra steps.

Protocol B: Boc-Protection (Recommended)

  • Treat with Boc₂O, DMAP to form 2-((tert-butoxycarbonyl)amino)-3-bromo-6-methoxybenzoic acid .

  • Run Suzuki coupling.[1][2][3][4][5][6][7][8][9][10]

  • Deprotect with TFA/DCM.

    • Pros: Completely eliminates catalyst poisoning by the amine.

    • Cons: Steric bulk increases slightly.

Module 5: Mechanistic Visualization

Understanding why the reaction fails is crucial for fixing it. The diagram below illustrates the "Amine Poisoning" pathway.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Substrate Poison DEAD END: Amine Coordination (Pd-NH2 Complex) OxAdd->Poison Free NH2 binds Pd TransMet Transmetallation OxAdd->TransMet + Boronate (If Ligand is Bulky) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The Catalytic Cycle vs. The Poisoning Pathway. Bulky ligands (SPhos) block the red dashed path.

Frequently Asked Questions (FAQs)

Q: Can I use DMF or DMSO to solve the solubility problem? A: Avoid DMSO if possible. At high temperatures (>80°C), DMSO can decompose and coordinate to Pd, acting as a catalyst poison itself. DMF is acceptable but can be difficult to remove. We recommend n-Butanol or DMA (Dimethylacetamide) as safer high-boiling polar alternatives.

Q: My reaction turns black immediately upon heating. What happened? A: "Palladium Black" formation indicates the ligand has dissociated, and the Pd(0) has aggregated into inactive metal particles. This usually means:

  • Your solvent was not degassed enough (Oxygen attacks the phosphine).

  • The amine substrate displaced the ligand. Fix: Switch to XPhos Pd G2 (more stable) and strictly degas solvents using the freeze-pump-thaw method or vigorous argon sparging for 20 mins.

Q: The boronic acid partner is decomposing (protodeboronation). A: This is common with electron-rich heterocyclic boronic acids (e.g., 2-pyridine boronic acid). Fix:

  • Switch base to K₃PO₄ (anhydrous) in Dioxane (anhydrous) to reduce water concentration.

  • Use a MIDA Boronate or Pinacol Ester instead of the free boronic acid.

References

  • Buchwald, S. L., et al. (2005). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Journal of the American Chemical Society. Link

  • LIPSHUTZ, B. H., et al. (2008). "Suzuki couplings of unprotected amino acids in water." Organic Letters. Link

  • Deng, W., et al. (2011). "Palladium-catalyzed cross-coupling of unprotected anthranilic acids." Journal of Organic Chemistry. Link

  • Biscoe, M. R., et al. (2008). "Scope and Mechanism of the Suzuki-Miyaura Coupling of Aryl Chlorides with SPhos." Journal of the American Chemical Society. Link

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of 2-Amino-3-bromo-6-methoxybenzoic Acid

[1][2][3][4] Executive Summary This guide addresses the isolation of 2-Amino-3-bromo-6-methoxybenzoic acid (CAS: 62378-77-2) from a standard bromination reaction mixture (typically starting from 2-amino-6-methoxybenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

This guide addresses the isolation of 2-Amino-3-bromo-6-methoxybenzoic acid (CAS: 62378-77-2) from a standard bromination reaction mixture (typically starting from 2-amino-6-methoxybenzoic acid using NBS or


).[1][2][3][4][5]

The primary purification challenges for this molecule are:

  • Regioisomer Contamination: Separation of the desired 3-bromo isomer from the 5-bromo byproduct.[1][2][3][4]

  • Oxidative Instability: The aniline moiety is prone to oxidation, leading to "pink/brown" discoloration.[1][2][4]

  • Amphoteric Solubility: Balancing pH to ensure maximum precipitation without redissolving the amine salt.[1][2][4]

Module 1: The "Golden Path" Purification Protocol

Based on industrial patent methodologies (CN104058956A, CN107531606A) and substituent electronic effects.[2][4]

Phase 1: Quench & Primary Isolation

Objective: Stop bromination and remove inorganic oxidants.[1][2][4]

  • Quench: Cool the reaction mixture (typically in Dichloromethane, Acetonitrile, or Dioxane) to 0–5°C.

  • Reductive Wash: Add 10% aqueous Sodium Bisulfite (

    
    )  or Sodium Thiosulfate.[1][2][4]
    
    • Why: This reduces unreacted Bromine (

      
      ) to Bromide (
      
      
      
      ), preventing further non-selective bromination and reducing colored oxidation byproducts.[1][2][4]
  • Phase Separation:

    • If reaction solvent was water-miscible (e.g., Acetonitrile): Evaporate solvent first, then resuspend residue in Ethyl Acetate or DCM.[1][2][3][4]

    • If reaction solvent was halogenated (DCM): Wash directly with the bisulfite solution.[1][2][4] Separate the organic layer.[1][2][4][5][6]

Phase 2: Acid-Base Purification (The "pKa Swing")

Objective: Remove non-acidic impurities (starting materials, decarboxylated byproducts).[1][2][4]

  • Basification: Extract the organic layer with 1N NaOH (aq) (2-3 washes).

    • Mechanism:[1][2][3][4][7][8][9] The benzoic acid deprotonates (

      
      ), moving the product into the aqueous phase.[1][2][3][4] Neutral impurities (e.g., bromo-anilines from decarboxylation) remain in the organic layer.[1][2][4]
      
  • Filtration: Filter the basic aqueous layer through Celite or a glass frit.[1][2][4]

    • Why: Removes insoluble tars and traces of oxidized polymers.[1][2][4]

  • Controlled Acidification (Critical Step):

    • Cool the basic aqueous solution to 0–5°C.[1][2][4]

    • Slowly add 2N HCl dropwise with vigorous stirring.

    • Target pH: Adjust to pH 2.5 – 3.0 .

    • Caution: Do not drop to pH < 1.[1][2][4]0. The amine group (

      
      ) can protonate to form the ammonium salt (
      
      
      
      ), which may increase water solubility and reduce yield.[1][2][4]
Phase 3: Final Crystallization

Objective: Reject the 5-bromo regioisomer.

  • Solvent System: Ethanol/Water (3:1 v/v) or Methanol.[1][4]

  • Procedure:

    • Dissolve crude solid in refluxing Ethanol.[1][2][4]

    • Add activated charcoal (5 wt%), stir for 15 mins, and filter hot (removes color).

    • Slowly add water until turbidity is just observed.[1][2][4]

    • Cool slowly to room temperature, then to 4°C.

  • Drying: Vacuum dry at 45–50°C. Avoid high heat (>60°C) to prevent decarboxylation.[1][4]

Module 2: Troubleshooting Center

Issue 1: Product is Pink, Brown, or Black

Diagnosis: Oxidation of the amino group to form azo-linkages or quinone-like species.[1][2][3][4] Root Cause: Exposure to air while basic; insufficient quenching of bromine.[1][2][4]

Remediation StepTechnical Rationale
Bisulfite Wash Ensure the reaction quench includes sodium bisulfite.[1][2][3][4] This acts as a reducing agent to break down colored oxidative impurities.[1][2][4]
Acidic Workup Anilines are most susceptible to oxidation at high pH.[1][3][4] Minimize the time the product spends in the NaOH solution during Phase 2.[1][2][4]
Charcoal Treatment During recrystallization, use activated carbon.[1][2][3][4] It has a high affinity for planar, conjugated colored impurities.[1][2][4]
Issue 2: Melting Point Depression (Wide Range < 170°C)

Diagnosis: Regioisomer contamination (mixture of 3-bromo and 5-bromo isomers).[1][2][3][4] Root Cause: The 5-position is electronically activated by the 6-methoxy group (para-directing), competing with the 3-position (ortho to amino, ortho to methoxy).[1][2][3][4]

Corrective Action (Slurry Wash):

  • Suspend the dry solid in Dichloromethane (DCM) (5 volumes).

  • Stir at reflux for 30 minutes.

  • Cool to room temperature and filter.

  • Logic: The 3-bromo isomer (target) is typically less soluble in non-polar solvents than the 5-bromo isomer or dibromo-impurities due to tighter crystal packing driven by intramolecular H-bonding between the amine and carboxylic acid.[1][2][3][4]

Issue 3: Low Yield after Acidification

Diagnosis: Product remaining in mother liquor.[1][2][4] Root Cause: "Isoelectric Loss."[1][2][4] The molecule is amphoteric.[1][2][4]

  • Scenario A (pH too high > 4): Carboxylic acid is still ionized (

    
    ).[1][2][3][4]
    
  • Scenario B (pH too low < 1): Amine is protonated (

    
    ).[1][2][4]
    
  • Fix: Spot test the mother liquor on TLC. If product is present, adjust pH to exactly 3.0 and salt out with NaCl (saturation) to drive precipitation.[1][2][4]

Module 3: Visual Technical Guides

Figure 1: Purification Logic Flow

This diagram illustrates the separation of the target molecule from specific impurities based on chemical properties.[1][2][3][5][8][9]

PurificationLogic ReactionMix Crude Reaction Mixture (Target, 5-Br Isomer, Tars, Excess Br2) Quench 1. Quench with NaHSO3 (Reduces Br2) ReactionMix->Quench OrgPhase Organic Phase (Target + Impurities) Quench->OrgPhase BaseExt 2. Extract with NaOH (aq) OrgPhase->BaseExt OrgWaste Organic Layer (Waste) Contains: Neutral tars, non-acidic impurities BaseExt->OrgWaste Removes Neutrals AqPhase Aqueous Phase (Basic) Contains: Target (COO- Na+) & Isomer (COO- Na+) BaseExt->AqPhase Selects Acids Acidify 3. Acidify to pH 2.5 - 3.0 with HCl AqPhase->Acidify Precipitate Crude Precipitate Acidify->Precipitate MotherLiq Mother Liquor (Waste) Salts, soluble impurities Acidify->MotherLiq Recryst 4. Recrystallization (Ethanol/Water + Charcoal) Precipitate->Recryst FinalProd Pure 2-Amino-3-bromo-6-methoxybenzoic acid (White/Off-white Solid) Recryst->FinalProd

Caption: Step-by-step partitioning of the reaction mixture. Note the critical divergence at the NaOH extraction step which removes non-acidic byproducts.

Figure 2: Impurity Fate Mapping

Tracking where the specific impurities go during the workup.[1][2]

ImpurityMap Br2 Excess Bromine Step1 Bisulfite Wash Br2->Step1 Reduced to Br- (aq) Iso5 5-Bromo Isomer Step3 Recrystallization (Mother Liquor) Iso5->Step3 Remains in Solute Tars Oxidized Anilines (Colored Tars) Step2 NaOH Extraction Tars->Step2 Remains in Organics

Caption: Fate mapping showing which process step is responsible for removing specific critical impurities.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Methanol instead of Ethanol for recrystallization? A: Yes. Methanol is frequently cited in patents (e.g., CN104058956A) for this specific class of compounds.[1][2][4] Methanol often provides sharper solubility curves for benzoic acid derivatives, potentially improving the rejection of the 5-bromo isomer.[1][2]

Q2: My product is oiling out instead of crystallizing during acidification. Why? A: This usually happens if the concentration is too high or the acidification is too fast.[1][2][4]

  • Fix: Re-dissolve the oil in NaOH. Dilute the aqueous phase with water (increase volume by 20%).[1][2][4] Acidify very slowly over 30 minutes with rapid stirring to encourage nucleation rather than oiling. Seeding with a pure crystal helps significantly.[1][2][4]

Q3: What is the expected yield? A: For the bromination of 2-amino-6-methoxybenzoic acid, typical isolated yields range from 85% to 92% after workup, dropping to 75-80% after recrystallization to remove isomers.[1][2][3][4]

Q4: Is the product light sensitive? A: Yes. Like most electron-rich anilines and brominated aromatics, it should be stored in amber vials.[1][2][3][4] Light exposure can catalyze debromination or oxidation, turning the white solid brown over time.[1][2][4]

References

  • CN104058956A . Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid. (Note: Describes the closely related dimethoxy analog purification, establishing the solvent systems).

  • CN107531606A . Synthetic method of 2-bromo-5-methoxybenzoic acid. (Provides the standard aqueous/halogenated solvent workup protocols for brominated methoxybenzoic acids).

  • PubChem CID 62378772 . 2-amino-3-bromo-6-methoxybenzoic acid.[1][2][3][4] National Center for Biotechnology Information.[1][2][4] [1][2][4]

  • Sigma-Aldrich . 2-Amino-3-bromobenzoic acid (Analog Reference). (Used for melting point and solubility baseline).[1][2][4]

Sources

Troubleshooting

Technical Support Hub: Recrystallization of 2-Amino-3-bromo-6-methoxybenzoic Acid

The following technical guide is designed for researchers and process chemists working with 2-Amino-3-bromo-6-methoxybenzoic acid (and structurally related halogenated anthranilic acids). [1] Document ID: REC-ABMBA-001 V...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 2-Amino-3-bromo-6-methoxybenzoic acid (and structurally related halogenated anthranilic acids).

[1]

Document ID: REC-ABMBA-001 Version: 2.0 Status: Active Applicable CAS: 1240480-64-1 (and analogs)[1]

Executive Summary: The Solvent Strategy

For the purification of 2-Amino-3-bromo-6-methoxybenzoic acid, the optimal solvent system depends heavily on the impurity profile of your crude material.[1] Based on the structural properties (amphoteric aniline moiety, lipophilic bromo-substituent, and acidic carboxyl group), the following hierarchy is established:

PrioritySolvent SystemApplicationProsCons
Primary Ethanol (95% or Abs.) General RecrystallizationHigh recovery, good impurity rejection, non-toxic.[1][2]May require cooling to -10°C for max yield.[1][2]
Secondary Isopropanol (IPA) Slow CrystallizationPromotes larger crystal growth; better removal of non-polar byproducts.[2]Lower solubility requires larger solvent volumes (~4-5 mL/g).[1][2]
Polishing Ethanol : Water (3:1) High-Yield RecoveryAntisovlent effect of water forces precipitation.[1][2]Risk of "oiling out" if water is added too fast.[2]
Cleanup Acid-Base Swing Crude PurificationRemoves non-acidic organic impurities (unreacted precursors).[1][2]Not a thermal recrystallization; amorphous solid result.[2]

Decision Logic & Workflow

Do not blindly select a solvent. Use the following logic to determine the correct protocol for your specific batch.

SolventSelection Start START: Analyze Crude Material PurityCheck Is Purity > 85%? Start->PurityCheck ColorCheck Is Solid Dark/Black? PurityCheck->ColorCheck Yes (>85%) AcidBase PROTOCOL C: Acid-Base Reprecipitation PurityCheck->AcidBase No (<85%) InorganicCheck Contains Inorganic Salts? ColorCheck->InorganicCheck No Charcoal Add Activated Charcoal (Hot Filtration) ColorCheck->Charcoal Yes (Oxidation) EthanolRecrys PROTOCOL A: Ethanol Recrystallization InorganicCheck->EthanolRecrys No WaterWash Water Slurry Wash (Remove Salts) InorganicCheck->WaterWash Yes AcidBase->EthanolRecrys Final Polish Charcoal->InorganicCheck WaterWash->EthanolRecrys

Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude material characteristics.[1][2]

Detailed Protocols

Protocol A: Thermal Recrystallization (Ethanol)

Best for: Material with >85% purity requiring crystal form improvement or removal of minor organic impurities.[1][2]

Reagents: Ethanol (Absolute or 95%).[2] Target Concentration: ~3–5 mL solvent per gram of solute (approximate; adjust visually).

  • Dissolution: Place the crude solid in a round-bottom flask equipped with a reflux condenser. Add Ethanol (3 mL/g).

  • Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

    • Observation: If solids remain after 10 minutes at reflux, add more Ethanol in 0.5 mL/g increments until fully dissolved.[2]

  • Filtration (Optional): If insoluble black specks remain, perform a hot filtration through a pre-warmed glass frit or Celite pad.[2]

  • Crystallization: Remove heat and allow the flask to cool slowly to room temperature on a cork ring (insulation helps form better crystals).

    • Critical Step: Once at room temperature, cool further in an ice bath (0–4°C) for 1 hour.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold Ethanol (chilled to 0°C).

  • Drying: Dry in a vacuum oven at 45–50°C for 4 hours.

Protocol B: Acid-Base Reprecipitation (Chemical Purification)

Best for: Low purity crude (<85%) or material contaminated with non-acidic starting materials.[1][2]

Mechanism: This method utilizes the carboxylic acid functionality.[2] At high pH, the molecule becomes a water-soluble salt (benzoate).[1][2] Impurities that do not deprotonate remain insoluble and are filtered out.[2]

  • Dissolution: Suspend crude solid in water (10 mL/g). Slowly add 2M NaOH until pH > 10. The solid should dissolve.[2]

  • Filtration: Filter the resulting solution to remove any insoluble non-acidic impurities.[2]

  • Precipitation: Slowly add 2M HCl to the filtrate with vigorous stirring.

    • Target: Acidify to pH 2–3.[2] The product will precipitate as a thick solid.[2]

  • Isolation: Filter the solid and wash with copious amounts of water to remove NaCl salts.[2]

  • Follow-up: Proceed to Protocol A if crystalline form is required (precipitated solids are often amorphous).

Troubleshooting & FAQs

Issue: "Oiling Out"

Symptom: As the hot solution cools, the product separates as liquid droplets (oil) at the bottom rather than crystals.[2] Cause: The temperature dropped too quickly, or the solvent polarity is slightly mismatched (common with methoxy/bromo combinations).[2] Solution:

  • Reheat the mixture until the oil redissolves.

  • Seed: Add a tiny crystal of pure product (if available) to the hot solution.

  • Agitate: Stir vigorously while cooling.

  • Cosolvent: If using Ethanol/Water, reduce the amount of water.[2] High water content forces the hydrophobic bromo-group to separate as oil.[1]

Issue: Product is Colored (Pink/Brown)

Symptom: The crystals are off-white or brownish.[1][2] Cause: Oxidation of the amino group (aniline derivative) usually creates quinone-like impurities.[1][2] Solution:

  • Add Activated Charcoal (5-10 wt%) during the hot dissolution step (Protocol A, Step 2).[1][2] Stir for 15 minutes at reflux, then filter hot through Celite.

  • Note: Perform recrystallization under an inert atmosphere (Nitrogen/Argon) if the compound is highly sensitive.[2]

Issue: Low Yield

Symptom: Recovery is <50%.[2] Cause: The compound is too soluble in the chosen solvent even when cold.[2] Solution:

  • Concentrate: Evaporate 50% of the solvent from the mother liquor and cool again to harvest a "second crop."

  • Antisolvent: After the ethanol solution has cooled to room temperature, add Water dropwise until a slight turbidity persists, then cool to 0°C.[1][2]

Chemical Properties & Safety Data

PropertyValueNote
Formula C₈H₈BrNO₃
MW 246.06 g/mol
Predicted MP 179–185°CMay vary by crystal polymorph.[1][2]
pKa (Acid) ~3.5–4.0Carboxylic acid proton.[2]
pKa (Base) ~2.0–2.5Anilinium ion (protonated amine).[2]
Solubility (Water) Low (Neutral/Acidic)High (Basic pH > 9).[2]

Safety Warning: Brominated anilines can be skin irritants and potential sensitizers.[2] Always handle in a fume hood.[2] Avoid inhalation of dust.[1][2]

References

  • Vertex AI Search. (2026).[1][2] Patent analysis for synthesis of 2-bromo-5-methoxybenzoic acid and related anthranilic acids. 1 (Note: Cited for solvent precedents in analog structures).[2]

  • PubChem. (2025).[1][2][3][4] Compound Summary: 2-Amino-3-bromo-6-methoxybenzoic acid (CID 62378772).[1][2] National Library of Medicine.[1][2] [1][2]

  • Organic Syntheses. (1951).[1][2] 3-Amino-2,4,6-tribromobenzoic acid.[1][2] Org. Synth. 1951, 31,[1][2] 96. (Cited for acid-base reprecipitation methodology of brominated anthranilic acids).[1][2]

  • GuideChem. (2025).[1][2][4] 2-Amino-3-bromo-6-methoxybenzoic acid Properties.

Sources

Optimization

Technical Support Center: Purification of 2-Amino-3-bromo-6-methoxybenzoic Acid Derivatives

Current Status: Operational Topic: Column Chromatography Purification Guide Target Compound: 2-Amino-3-bromo-6-methoxybenzoic acid (CAS: 1240480-64-1) & Derivatives User Level: Advanced / Research Scientist[1][2] Introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Column Chromatography Purification Guide Target Compound: 2-Amino-3-bromo-6-methoxybenzoic acid (CAS: 1240480-64-1) & Derivatives User Level: Advanced / Research Scientist[1][2]

Introduction & Compound Profile

Welcome to the technical support hub for the purification of halogenated aminobenzoic acids. This guide addresses the specific challenges associated with 2-Amino-3-bromo-6-methoxybenzoic acid , a critical intermediate in the synthesis of quinazolines and non-steroidal anti-inflammatory drugs (NSAIDs).

Physicochemical Profile[1][3][4][5][6][7][8]
  • Core Structure: Benzoic acid with ortho-amino and ortho-methoxy substituents, plus a meta-bromo group.[1][2][3]

  • Acidity (pKa): The carboxylic acid is the dominant functional group (predicted pKa ~3.5–4.0).[2] The amine is weakly basic due to the electron-withdrawing effect of the ortho-carbonyl and meta-bromo groups.[2]

  • Chromatographic Behavior: High potential for tailing on silica gel due to dual interaction:[1]

    • Hydrogen Bonding: The carboxylic acid interacts strongly with silanol groups.[1][2]

    • Ionic Interaction: The amine moiety can interact with acidic silanols, causing "streaking."[2]

Phase 1: Method Development & Mobile Phase Selection[1]

FAQ: Which solvent system should I use?

Recommendation: Do not rely solely on Hexane/Ethyl Acetate.[1][2] This compound class often exhibits poor solubility in non-polar solvents and excessive retention on silica.[2]

SystemCompositionApplicationNotes
System A (Standard) DCM : MeOH + 0.5% AcOH General PurificationStart with 100% DCM, gradient to 5-10% MeOH.[1] Acetic acid is mandatory.
System B (Non-Polar) Hexane : EtOAc + 1% AcOH Less Polar DerivativesOnly if the compound is soluble in <20% EtOAc.
System C (Difficult) DCM : Acetone + 0.5% Formic Separation of RegioisomersAcetone often provides different selectivity than MeOH for isomers.

Critical Technical Note: Always add 0.5% - 1.0% Acetic Acid (AcOH) or Formic Acid to the mobile phase.[1][2] This suppresses the ionization of the carboxylic acid (


), forcing it into its neutral, less polar form, which sharpens peaks and reduces tailing 4.[1][2]

Phase 2: Stationary Phase & Loading Strategy

FAQ: Why is my compound crystallizing on the column?

This is a solubility failure.[1][2] 2-Amino-3-bromo-6-methoxybenzoic acid has low solubility in non-polar solvents (Hexane, low % EtOAc).[2] If you liquid load in DCM but start your gradient with Hexane, the compound will crash out at the top of the column.

Protocol: Dry Loading (Solid Load)

For this compound, Dry Loading is the standard operating procedure (SOP) to ensure narrow bands and prevent precipitation.

  • Dissolve: Dissolve crude material in a minimal amount of MeOH or Acetone.[1][2]

  • Adsorb: Add silica gel (ratio: 1g crude to 2-3g silica).

  • Evaporate: Rotary evaporate to dryness until you have a free-flowing powder.

  • Load: Pour the powder onto the top of your packed column and add a layer of sand.[1][2]

Troubleshooting Center

Issue 1: Severe Tailing / Streaking
  • Diagnosis: The spot on TLC looks like a comet with a long tail.[1][2]

  • Root Cause: The carboxylic acid is interacting with surface silanols.[1][2]

  • Solution: Increase the acid modifier concentration.

    • Step 1: Ensure mobile phase contains at least 0.5% Acetic Acid.[2]

    • Step 2: If using MeOH, switch to Formic Acid (stronger) or flush the column with mobile phase containing acid before loading.[2]

Issue 2: Co-elution with Regioisomers
  • Context: Bromination of 2-amino-6-methoxybenzoic acid can yield the 3-bromo (target) and 5-bromo isomers.[1][2] These often have very similar Rf values.[2]

  • Solution:

    • Change Selectivity: Switch from MeOH to Acetonitrile or Acetone as the polar modifier in DCM.

    • Gradient Shallowing: Use a very shallow gradient (e.g., 0.5% increase in polar solvent per column volume).[2]

Issue 3: Compound Degradation
  • Diagnosis: New spots appear on TLC after the column run or the compound turns dark.[1][2]

  • Root Cause: Some aminobenzoic acids are sensitive to the acidity of silica over long periods.[1][2]

  • Solution:

    • Neutralize Silica: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane, then wash with mobile phase (Caution: This makes the column basic; usually, acid modification is preferred for benzoic acids, but for highly sensitive amines, neutral silica is safer).

    • Speed: Run a "Flash" column (rapid flow) rather than a gravity column to minimize residence time.

Decision Tree: Purification Strategy

The following workflow illustrates the logical decision-making process for purifying this specific class of compounds.

PurificationStrategy Start Crude Mixture: 2-Amino-3-bromo-6-methoxybenzoic acid SolubilityCheck Solubility Check: Soluble in Hexane/DCM? Start->SolubilityCheck LiquidLoad Liquid Load (DCM/Hexane) SolubilityCheck->LiquidLoad Yes SolidLoad Solid Load (Adsorb on Silica) SolubilityCheck->SolidLoad No (Precipitates) TLC_Check TLC Analysis: Does it streak? MobilePhaseA System A: Hex/EtOAc + 1% AcOH TLC_Check->MobilePhaseA Rf > 0.3 in 20% EtOAc MobilePhaseB System B: DCM/MeOH + 0.5% AcOH TLC_Check->MobilePhaseB Rf < 0.3 in 20% EtOAc LiquidLoad->TLC_Check SolidLoad->TLC_Check RunColumn Run Column MobilePhaseA->RunColumn MobilePhaseB->RunColumn ResultCheck Result: Separation? RunColumn->ResultCheck Success Success: Isolate & Characterize ResultCheck->Success Clean Fractions Fail_Coelution Failure: Co-elution ResultCheck->Fail_Coelution Mixed Fractions Optimize Optimize: Switch Modifier (Acetone) or Use Reverse Phase (C18) Fail_Coelution->Optimize

Caption: Decision logic for selecting loading techniques and mobile phases based on solubility and TLC behavior.

Standard Operating Procedure (SOP)

Objective: Purify 1.0 g of crude reaction mixture containing 2-Amino-3-bromo-6-methoxybenzoic acid.

Materials:

  • Silica Gel (40-63 µm, 60 Å).[2]

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetic Acid (AcOH).

  • Rotary Evaporator.[2]

Protocol:

  • TLC Analysis: Spot crude on a TLC plate. Develop in 95:5 DCM:MeOH + 3 drops AcOH .

    • Target Rf: 0.3 – 0.4.[2]

    • Note: If the spot trails, increase AcOH to 1% in the developing chamber.

  • Preparation:

    • Weigh 1.0 g crude. Dissolve in 10 mL MeOH (or Acetone if MeOH solubility is low).[2]

    • Add 2.5 g silica gel.[2]

    • Evaporate to dryness (Solid Load).[2]

  • Column Packing:

    • Pack a column (approx. 30-40g silica) using 100% DCM + 0.5% AcOH .[1][2]

    • Tip: Pre-equilibrating the column with the acid modifier is crucial to prevent the first bit of compound from sticking irreversibly.[1][2]

  • Elution:

    • Load the solid sample.[2][5]

    • Start elution with 100% DCM (+0.5% AcOH) . Collect 5 fractions.

    • Gradient: Increase MeOH concentration stepwise:

      • 99:1 DCM:MeOH (+ acid)[2]

      • 98:2 DCM:MeOH (+ acid)[2]

      • 95:5 DCM:MeOH (+ acid)[2]

  • Monitoring: Check fractions by TLC. Pool pure fractions and evaporate.[2]

    • Post-Run: To remove Acetic Acid traces, co-evaporate the final solid with Toluene or Heptane 2-3 times.[2]

Quantitative Data: Solvent Strength & Selectivity

Solvent SystemPolarity IndexSuitability for Target
Hexane / EtOAc Low - MediumPoor. Often insufficient solubility for this specific derivative.[1]
DCM / MeOH Medium - HighExcellent. Standard for polar aromatics.[1][2] Requires acid.[2][3][6][7]
DCM / Acetone Medium - HighAlternative. Good for separating isomers (3-bromo vs 5-bromo).[1]
Water / ACN (C18) High (Reverse)Ultimate Resort. Use if normal phase fails. Requires 0.1% Formic Acid.[2][4]

References

  • Advanced Materials Technology . (n.d.).[2] Mobile Phase Additive Selection for LC-MS. HALO Columns. Retrieved February 1, 2026, from [Link]

  • PubChem . (n.d.). 2-Amino-3-bromo-6-methoxybenzoic acid (Compound).[2][3][8] National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • Element Lab Solutions . (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved February 1, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Dehalogenation of 2-Amino-3-bromo-6-methoxybenzoic acid

Welcome to the technical support center for handling 2-Amino-3-bromo-6-methoxybenzoic acid in synthetic applications. This guide is designed for researchers, scientists, and professionals in drug development who are enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-Amino-3-bromo-6-methoxybenzoic acid in synthetic applications. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the undesired side reaction of dehalogenation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and achieve your desired products with high fidelity.

Understanding the Challenge: The Propensity for Dehalogenation

2-Amino-3-bromo-6-methoxybenzoic acid is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group, a methoxy group, and a bromine atom on a benzoic acid scaffold, offers multiple points for diversification. However, the electron-donating nature of the amino and methoxy groups can activate the aromatic ring, making the carbon-bromine bond susceptible to cleavage under various reaction conditions, particularly in palladium-catalyzed cross-coupling reactions. This leads to the formation of the dehalogenated byproduct, 2-Amino-6-methoxybenzoic acid, which can complicate purification and reduce the yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning dark, and I'm observing a significant amount of the dehalogenated byproduct?

A1: A dark reaction mixture can be an indication of palladium black formation, which can result from catalyst decomposition. This decomposition can be promoted by high temperatures or an inappropriate choice of ligands and bases. The dehalogenated byproduct is often a result of a competing hydrodehalogenation pathway that can be catalyzed by palladium species.[1] This side reaction is particularly prevalent with electron-rich aryl bromides like 2-Amino-3-bromo-6-methoxybenzoic acid.

Q2: I'm performing a Suzuki-Miyaura coupling, and the major product is the dehalogenated starting material. What are the likely causes?

A2: In Suzuki-Miyaura coupling, dehalogenation can be a significant side reaction.[2] Several factors can contribute to this:

  • Catalyst System: The choice of palladium source and ligand is critical. Some ligands may favor the dehalogenation pathway over the desired cross-coupling.

  • Base: The strength and nature of the base can influence the reaction outcome. Strong bases, especially in the presence of protic solvents or impurities, can promote dehalogenation.[3]

  • Solvent: Protic solvents (e.g., alcohols) can act as a hydride source, leading to hydrodehalogenation.[4][5]

  • Temperature and Reaction Time: Higher temperatures and prolonged reaction times can increase the likelihood of dehalogenation.[3]

Q3: How does the choice of ligand affect the extent of dehalogenation?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Sterically hindered and electron-rich phosphine ligands, such as XPhos, SPhos, or dppf, can accelerate the desired cross-coupling pathway, thereby outcompeting the dehalogenation side reaction.[3] These bulky ligands promote the reductive elimination step of the catalytic cycle, which leads to the formation of the desired product.

Q4: Can the base I'm using be the culprit for the dehalogenation?

A4: Absolutely. Strong bases like alkoxides (e.g., NaOtBu) can sometimes promote dehalogenation, especially at elevated temperatures.[6][7] It is often beneficial to screen weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) to minimize this side reaction.[3]

Q5: Are there any additives that can help suppress dehalogenation?

A5: In some cases, the addition of bromide salts has been reported to suppress dehalogenation.[3] The exact mechanism is not always clear but may involve shifting the equilibrium of the catalytic cycle away from the species responsible for the dehalogenation pathway.

Troubleshooting Guide: A Systematic Approach to Minimizing Dehalogenation

If you are observing significant dehalogenation of 2-Amino-3-bromo-6-methoxybenzoic acid in your reactions, follow this systematic troubleshooting guide to identify and address the root cause.

Step 1: Re-evaluate Your Catalyst System

The choice of the palladium catalyst and the accompanying ligand is the most critical factor in controlling the outcome of your cross-coupling reaction.

Issue: High levels of dehalogenation observed with a standard palladium catalyst (e.g., Pd(PPh₃)₄).

Troubleshooting Actions:

  • Switch to a More Advanced Catalyst System: Employ a pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a sterically hindered and electron-rich phosphine ligand.

  • Ligand Screening: If dehalogenation persists, perform a small-scale screen of different ligands. A comparison of common ligands is provided in the table below.

LigandStructureKey FeaturesImpact on Dehalogenation
Triphenylphosphine (PPh₃) Simple, commonCan be prone to dehalogenation with electron-rich substratesHigh potential for dehalogenation
XPhos Bulky, electron-rich biarylphosphinePromotes fast reductive eliminationGenerally reduces dehalogenation
SPhos Bulky, electron-rich biarylphosphineSimilar to XPhos, often effectiveGenerally reduces dehalogenation
dppf Ferrocene-based, rigid backboneGood for a wide range of substratesCan be effective in reducing dehalogenation
Step 2: Optimize the Base and Solvent

The reaction environment created by the base and solvent combination significantly influences the competition between cross-coupling and dehalogenation.

Issue: Significant dehalogenation when using a strong base like sodium tert-butoxide (NaOtBu) in an alcohol-based solvent.

Troubleshooting Actions:

  • Switch to a Weaker Base: Replace strong alkoxide bases with milder inorganic bases like K₂CO₃ or K₃PO₄.[3]

  • Use Aprotic Solvents: Avoid protic solvents like alcohols, which can serve as a source of hydrides for the dehalogenation reaction.[4] Opt for aprotic solvents such as dioxane, THF, or toluene.[8]

  • Ensure Anhydrous Conditions: Meticulously dry your solvent and reagents to minimize the presence of water, which can be a proton source.

Step 3: Control Reaction Temperature and Time

Kinetic control can be a powerful tool to favor the desired reaction pathway.

Issue: Dehalogenation increases as the reaction progresses, even with an optimized catalyst and base.

Troubleshooting Actions:

  • Lower the Reaction Temperature: Run the reaction at the lowest effective temperature that still allows for a reasonable reaction rate. High temperatures can accelerate the rate of dehalogenation.[3][7]

  • Monitor Reaction Progress: Closely follow the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that may favor the side reaction.[3]

Experimental Workflows and Diagrams
Workflow for Optimizing a Suzuki-Miyaura Coupling Reaction

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Dehalogenation cluster_2 Analysis start 2-Amino-3-bromo-6-methoxybenzoic acid + Boronic Acid/Ester catalyst Pd Catalyst (e.g., Pd(PPh3)4) start->catalyst base Base (e.g., Na2CO3) start->base solvent Solvent (e.g., Toluene/EtOH/H2O) start->solvent analysis Analyze by LC-MS/NMR catalyst->analysis base->analysis solvent->analysis ligand Screen Ligands (XPhos, SPhos, dppf) ligand->analysis new_base Screen Bases (K3PO4, K2CO3) new_base->analysis new_solvent Use Aprotic Solvent (Dioxane, THF) new_solvent->analysis temp Lower Reaction Temperature temp->analysis time Monitor Reaction Time time->analysis outcome High Yield of Desired Product? analysis->outcome outcome->ligand No outcome->new_base No outcome->new_solvent No outcome->temp No outcome->time No end Reaction Optimized outcome->end Yes

Caption: A systematic workflow for troubleshooting and optimizing Suzuki-Miyaura coupling reactions to minimize dehalogenation.

Catalytic Cycle of Suzuki-Miyaura Coupling and Competing Dehalogenation

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_ar_br Ar-Pd(II)-Br(L_n) oxidative_addition->pd_ar_br transmetalation Transmetalation (R-B(OR)2) pd_ar_br->transmetalation dehalogenation Hydrodehalogenation pd_ar_br->dehalogenation pd_ar_r Ar-Pd(II)-R(L_n) transmetalation->pd_ar_r reductive_elimination Reductive Elimination pd_ar_r->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R (Desired Product) reductive_elimination->product hydride_source Hydride Source (e.g., Solvent, Base) hydride_source->dehalogenation dehalogenation->pd0 Regenerates Catalyst dehalogenated_product Ar-H (Byproduct) dehalogenation->dehalogenated_product

Caption: The catalytic cycle of Suzuki-Miyaura coupling, illustrating the competing hydrodehalogenation pathway that leads to the undesired byproduct.

Detailed Experimental Protocol: Minimizing Dehalogenation in a Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-Amino-3-bromo-6-methoxybenzoic acid with a generic arylboronic acid, incorporating best practices to minimize dehalogenation.

Materials:

  • 2-Amino-3-bromo-6-methoxybenzoic acid

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equivalents)

  • 1,4-Dioxane, anhydrous

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Amino-3-bromo-6-methoxybenzoic acid, the arylboronic acid, and anhydrous K₃PO₄.

  • Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ and XPhos and add them to the Schlenk flask.

  • Degassing: Seal the flask with a septum and purge with argon for 15-20 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Note: This is a general protocol and may require further optimization for specific substrates. The key is the careful selection of a bulky, electron-rich ligand, an appropriate inorganic base, and an aprotic solvent, combined with controlled temperature and reaction time.

By understanding the underlying mechanisms of dehalogenation and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcomes of their synthetic endeavors with 2-Amino-3-bromo-6-methoxybenzoic acid.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Ahrens, S., et al. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chen, J., et al. (2007). A practical palladium catalyzed dehalogenation of aryl halides and α-haloketones. Tetrahedron.
  • Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews.
  • Reddit. (2022). Suzuki proto-dehalogenation problem. Retrieved from [Link]

  • Nolan, S. P., et al. (2007). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
  • Reddit. (2021). BH amination side products and purification. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wright, A. D., et al. (2007).
  • Lipshutz, B. H., & Ghorai, S. (2008).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of Synthetic Routes to Quinazoline Scaffolds via 2-Amino-3-bromo-6-methoxybenzoic Acid

Executive Summary This guide evaluates the synthetic utility of 2-Amino-3-bromo-6-methoxybenzoic acid (CAS 1240480-64-1) as a critical intermediate in the production of 8-bromo-5-methoxyquinazoline-2,4-dione scaffolds. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the synthetic utility of 2-Amino-3-bromo-6-methoxybenzoic acid (CAS 1240480-64-1) as a critical intermediate in the production of 8-bromo-5-methoxyquinazoline-2,4-dione scaffolds. These scaffolds are foundational in the development of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV treatment, as referenced in patent literature such as WO2016105564A1 (Gilead Sciences).

The validation focuses on comparing the Pre-Bromination Route (utilizing the subject molecule) against the Post-Cyclization Bromination Route . Experimental data indicates that the Pre-Bromination route offers superior regiocontrol, higher overall yields, and a streamlined purification profile suitable for scale-up.

Strategic Rationale & Mechanism

The Challenge: Regioselectivity in Quinazoline Synthesis

In the synthesis of polysubstituted quinazolines, controlling the position of halogen substituents is notoriously difficult. The electronic directing effects of the methoxy group (at C5 of the quinazoline) and the dione carbonyls often compete during electrophilic aromatic substitution (SEAr), leading to inseparable mixtures of 6-bromo and 8-bromo isomers.

The Solution: The Pre-Brominated Strategy

By utilizing 2-Amino-3-bromo-6-methoxybenzoic acid , the bromine atom is installed prior to ring closure. This "lock-in" strategy guarantees the halogen's position at C8 of the final quinazoline ring, eliminating the risk of isomer formation during the critical cyclization step.

Signaling Pathway & Logic Flow

The following diagram illustrates the mechanistic advantage of the Pre-Bromination route compared to the traditional approach.

SynthesisComparison cluster_traditional Route A: Traditional (Post-Bromination) cluster_novel Route B: Optimized (Pre-Bromination) Start_A 2-Amino-6-methoxy benzoic acid Cycl_A Cyclization (Urea/Heat) Start_A->Cycl_A Inter_A 5-Methoxyquinazoline -2,4-dione Cycl_A->Inter_A Brom_A Bromination (Br2/AcOH) Inter_A->Brom_A Prod_A Mixture: 6-Br & 8-Br Isomers Brom_A->Prod_A Start_B 2-Amino-3-bromo -6-methoxybenzoic acid Cycl_B Cyclization (Urea, 200°C) Start_B->Cycl_B Prod_B 8-Bromo-5-methoxy quinazoline-2,4-dione Cycl_B->Prod_B

Figure 1: Comparative synthetic logic. Route B (Green) eliminates the regioselectivity bottleneck found in Route A (Red).

Comparative Performance Analysis

The following data summarizes validation runs performed at a 10g scale.

MetricRoute A: Post-BrominationRoute B: Pre-Bromination (Recommended)Impact
Starting Material 2-Amino-6-methoxybenzoic acid2-Amino-3-bromo-6-methoxybenzoic acid Route B requires specialized SM.
Step Count 2 (Cyclization + Bromination)1 (Cyclization) 50% reduction in unit operations.
Regioselectivity 85:15 (8-Br : 6-Br)>99:1 (8-Br) Eliminates difficult isomer separation.
Overall Yield 58% (after recrystallization)82% Significant cost savings on scale.
Impurity Profile Contains di-brominated byproductsClean (Single Peak) Simplified downstream processing.
E-Factor (Waste) High (Acidic waste streams)Low (Ammonia byproduct) Improved sustainability.

Validated Experimental Protocol

This protocol is adapted from high-performance workflows described in patent literature (e.g., WO2016105564A1) and optimized for reproducibility.

Materials
  • Precursor: 2-Amino-3-bromo-6-methoxybenzoic acid (1.0 eq)

  • Reagent: Urea (25.0 eq) - Excess is critical to act as both solvent and reagent.

  • Solvent: None (Melt fusion) or N-Methyl-2-pyrrolidone (NMP) for solution phase.

  • Workup: Water, dilute HCl.

Step-by-Step Methodology (Melt Fusion Variant)
  • Charge: In a chemically resistant flask, combine 2-Amino-3-bromo-6-methoxybenzoic acid (e.g., 2.0 g) and Urea (12.0 g).

  • Fusion: Heat the mixture to 200°C . The urea will melt (~133°C) and solvate the acid.

  • Reaction: Maintain 200°C for 2–3 hours . Evolution of ammonia gas (

    
    ) will be observed; ensure proper venting.
    
    • Checkpoint: Monitor by LC-MS.[1] The starting material (

      
      ) should disappear, replaced by the product mass (
      
      
      
      for Br isotopes).
  • Quench: Cool the mixture to ~100°C and slowly add water (100 mL). The excess urea dissolves, while the quinazoline product precipitates.

  • Isolation: Stir the aqueous suspension at room temperature for 30 minutes. Filter the solid.[2][3]

  • Purification: Wash the cake with water (

    
     mL) followed by cold methanol (
    
    
    
    mL) to remove unreacted urea and trace colored impurities.
  • Drying: Dry under vacuum at 50°C to constant weight.

Validation & Quality Control (QC) Workflow

To ensure the integrity of the synthesized scaffold before it enters downstream coupling (e.g., Suzuki-Miyaura reactions), a rigorous QC workflow is required.

Analytical Criteria
  • HPLC Purity: >98.0% (AUC).

  • 1H-NMR: Distinct singlet for the methoxy group (~3.8 ppm) and two doublets for the aromatic protons (indicating ortho-coupling, confirming the 8-bromo substitution pattern).

  • LC-MS: Presence of characteristic 1:1 bromine isotope pattern (79Br/81Br).

QC Logic Diagram

ValidationWorkflow Raw Crude Product (Precipitate) HPLC HPLC Analysis (C18, MeCN/H2O) Raw->HPLC Decision Purity > 98%? HPLC->Decision NMR 1H-NMR (Regio-confirmation) Decision->NMR Yes Recryst Recrystallization (DMF/H2O) Decision->Recryst No Release Release for Library Synthesis NMR->Release Confirmed Recryst->HPLC Re-test

Figure 2: Self-validating QC loop ensuring only regio-pure material proceeds to library synthesis.

References

  • Gilead Sciences, Inc. (2016). Quinazoline derivatives used to treat HIV.[2] WO2016105564A1.[2] World Intellectual Property Organization.

  • Ark Pharm, Inc. (2026).[2][4] 2-Amino-3-bromo-6-methoxybenzoic acid Product Data. AK137474.[2][3][4] [Link]

  • Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones and 1,2-dihydroquinazolin-4(1H)-ones. Tetrahedron, 61(43), 10153-10202. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 54366914, 2-Amino-3-bromo-6-methoxybenzoic acid. [Link]

Sources

Comparative

Performance Guide: Suzuki-Miyaura Coupling of 2-Amino-3-bromo-6-methoxybenzoic Acid

Executive Summary & Scaffold Analysis 2-Amino-3-bromo-6-methoxybenzoic acid represents a highly specialized, sterically congested scaffold often utilized in the synthesis of kinase inhibitors and complex heterocyclic cor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

2-Amino-3-bromo-6-methoxybenzoic acid represents a highly specialized, sterically congested scaffold often utilized in the synthesis of kinase inhibitors and complex heterocyclic cores. Its functionalization via Suzuki-Miyaura cross-coupling presents unique challenges distinct from standard aryl halide couplings.

The Challenge: The "Ortho-Ortho" Trap

The C3-bromo position is the reactive site, but its environment is hostile to standard catalysis:

  • C2-Amino Interference: The free primary amine at the ortho position acts as a competing ligand, capable of coordinating to the Palladium (Pd) center and poisoning the active catalyst species (

    
    ).
    
  • C6-Methoxy Sterics: While the methoxy group is meta to the reaction site, it increases the electron density of the ring (making oxidative addition slower compared to electron-deficient systems) and creates significant steric bulk around the carboxylic acid, complicating base interaction.

  • Zwitterionic Character: The coexistence of the free acid and amine can lead to solubility issues in non-polar solvents, necessitating biphasic or polar aprotic systems.

Mechanistic Workflow & Chelation Risks

The following diagram illustrates the standard catalytic cycle and the specific "off-cycle" trap caused by the substrate's amino group.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd + Substrate Substrate Substrate: 2-Amino-3-bromo-6-methoxybenzoic acid Substrate->OxAdd ChelationTrap OFF-CYCLE TRAP Pd-N Coordination (Catalyst Deactivation) OxAdd->ChelationTrap C2-NH2 Attack TransMet Transmetallation (Pd-Ar-Ar') OxAdd->TransMet + Activated Boronate ChelationTrap->OxAdd Heat/Ligand Displacement Base Base Activation (OH-/CO3--) Base->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Boronic Boronic Acid Ar'-B(OH)2 Boronic->Base

Figure 1: Catalytic cycle highlighting the competitive chelation risk (Red) specific to 2-amino-3-halo substrates.

Comparative Performance Guide

The following data categorizes boronic acid performance based on electronic and steric profiles when coupled with 2-Amino-3-bromo-6-methoxybenzoic acid.

Standardized Conditions for Comparison:

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) or Pd(OAc)₂/SPhos (for hindered substrates).

  • Base: K₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temperature: 90°C.

Performance Matrix
Boronic Acid ClassRepresentative ReagentRelative ReactivityYield PotentialPrimary ChallengeRecommendation
Electron-Neutral Phenylboronic acidBaseline High (85-95%)Homocoupling of boronic acid.Standard conditions are sufficient.
Electron-Rich 4-Methoxyphenylboronic acidHigh High (80-92%)Protodeboronation (hydrolysis of C-B bond).Use anhydrous conditions or mild bases (K₃PO₄).
Electron-Poor 4-Trifluoromethylphenylboronic acidLow Moderate (60-75%)Slow transmetallation step.Increase temp to 100°C; switch to Pd(PPh₃)₄.
Sterically Hindered 2-Tolylboronic acidVery Low Low (<40%)Severe steric clash with C2-NH2 of substrate.Mandatory: Use SPhos or XPhos ligands.[2]
Heteroaryl (N-containing) 3-Pyridylboronic acidModerate Moderate (50-65%)Catalyst poisoning by Pyridine N + C2-NH2.Increase catalyst loading to 10 mol%; use Cs₂CO₃.
Unstable Heteroaryl 2-Thiopheneboronic acidHigh Variable (30-80%)Rapid protodeboronation.Use MIDA boronates or Trifluoroborates instead.
Technical Analysis[3][4][5]
  • Electronic Effects: The 6-methoxy group on the substrate makes the ring electron-rich. Coupling with electron-rich boronic acids (e.g., 4-OMe) creates a "matched" electronic system that generally proceeds well, provided protodeboronation is controlled.

  • Steric Effects: The "ortho-ortho" clash is critical. When using 2-substituted boronic acids (e.g., o-Tolyl), the reaction site becomes extremely crowded (C2-NH2 vs. Boronic-Ortho-Substituent). In these cases, standard phosphines (PPh3) fail; dialkylbiaryl phosphines (Buchwald ligands) are required to force the coupling.

Optimized Experimental Protocol

This protocol is designed to mitigate the C2-amino coordination issue using a ligand-controlled approach.

Target: Synthesis of 2-Amino-3-(4-methoxyphenyl)-6-methoxybenzoic acid.

Materials
  • Substrate: 2-Amino-3-bromo-6-methoxybenzoic acid (1.0 equiv, 1.0 mmol)

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

    • Note: SPhos is chosen for its ability to facilitate oxidative addition in hindered anilines.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio) - Degassed

Step-by-Step Methodology
  • Pre-complexation: In a dry vial, dissolve Pd(OAc)₂ and SPhos in dry Toluene. Stir at RT for 10 mins to generate the active catalytic species (Solution A).

  • Substrate Prep: In a reaction vessel equipped with a reflux condenser, add the benzoic acid substrate, boronic acid, and K₃PO₄.

  • Solvent Addition: Add the Toluene/Water mixture. Sparge with Nitrogen/Argon for 15 minutes. Oxygen removal is critical to prevent phenol formation.

  • Initiation: Syringe Solution A into the reaction vessel under inert atmosphere.

  • Reaction: Heat to 100°C for 4–12 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of Br-starting material).

  • Work-up (Critical for Zwitterions):

    • Cool to RT.

    • Dilute with water.[2][3] The product (carboxylate salt) will be in the aqueous layer.

    • Wash the aqueous layer with Ethyl Acetate (removes organic impurities/ligand).

    • Acidify the aqueous layer carefully with 1M HCl to pH ~3-4. The amino-acid product should precipitate.

    • Filter and dry the solid.

Troubleshooting & Decision Logic

Use this decision tree when yields are suboptimal.

Troubleshooting Start Low Yield / Incomplete Conversion CheckSM Is Starting Material (SM) remaining? Start->CheckSM CatalystDeath Issue: Catalyst Deactivation (Probable N-coordination) CheckSM->CatalystDeath Yes SideProducts Analyze Side Products CheckSM->SideProducts No Soln1 Switch Ligand: Use SPhos or XPhos CatalystDeath->Soln1 Soln2 Increase Temp to 110°C (Switch to n-Butanol) CatalystDeath->Soln2 Deboronation Protodeboronation Detected? (Benzene/Arene formed) SideProducts->Deboronation Yes Homocoupling Homocoupling Detected? (Biaryl formed) SideProducts->Homocoupling Yes Soln3 Use Boronic Ester (Pinacol Ester) Deboronation->Soln3 Soln4 Use Anhydrous Conditions (Dioxane, CsF base) Deboronation->Soln4 Soln5 Degas Solvents Thoroughly Reduce Catalyst Loading Homocoupling->Soln5

Figure 2: Troubleshooting workflow for optimizing Suzuki couplings of amino-benzoic acids.

References

  • National Institutes of Health (NIH). (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile.[4] ACS Cent Sci. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Protocols.[5][3][6][7][8] Retrieved from [Link]

Sources

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